cis-2,3-Epoxybutane
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2,3-dimethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKWPLDPFFDJP-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026530 | |
| Record name | cis-2,3-Epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-33-4 | |
| Record name | cis-2,3-Epoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,3-epoxy-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-2,3-Epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2,3-dimethyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of cis-2,3-Epoxybutane from cis-2-Butene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cis-2,3-epoxybutane, a valuable chiral building block, from the starting material cis-2-butene. This document details the underlying reaction mechanism, provides a thorough experimental protocol, and presents key quantitative data to support researchers in the successful execution and characterization of this stereospecific transformation.
Introduction
The epoxidation of alkenes is a fundamental and widely utilized transformation in organic synthesis, providing access to highly reactive and synthetically versatile epoxide functional groups. The synthesis of this compound from cis-2-butene is a classic example of a stereospecific reaction, where the stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting epoxide. This particular epoxide is a meso compound, possessing a plane of symmetry, which makes it an interesting target for further stereoselective transformations. The most common and efficient method for this conversion is the Prilezhaev reaction, which employs a peroxy acid, typically meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent.
Reaction Mechanism: Stereospecific Syn-Addition
The epoxidation of cis-2-butene with m-CPBA proceeds through a concerted, stereospecific syn-addition mechanism. This means that the new carbon-oxygen bonds are formed on the same face of the alkene double bond simultaneously, without the formation of any charged intermediates. This concerted pathway ensures that the cis-stereochemistry of the starting 2-butene is retained in the final product, yielding this compound.
The generally accepted "butterfly mechanism" illustrates the transition state where the peroxy acid delivers an oxygen atom to the alkene. The π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Concurrently, a series of bond formations and breakages occur, leading to the formation of the epoxide and the carboxylic acid byproduct, meta-chlorobenzoic acid.
An In-depth Technical Guide to the Stereochemistry of cis-2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of cis-2,3-epoxybutane. It delves into the unique structural features of this molecule, its synthesis, and its characterization using spectroscopic methods. This document is intended to serve as a detailed resource for researchers and professionals in the fields of chemistry and drug development, offering both theoretical understanding and practical experimental details.
Introduction to the Stereochemistry of 2,3-Epoxybutane
2,3-Epoxybutane, also known as 2,3-dimethyloxirane, is a simple epoxide that serves as an excellent model for understanding fundamental concepts in stereochemistry. It exists as three stereoisomers: a pair of enantiomers (trans-2,3-epoxybutane) and a meso compound (this compound). This guide focuses specifically on the stereochemical properties of the cis isomer.
This compound is a fascinating molecule because it contains two chiral centers (at carbons 2 and 3), yet the molecule as a whole is achiral. This is due to the presence of an internal plane of symmetry that bisects the molecule, making it a meso compound.[1][2] Consequently, this compound is optically inactive, meaning it does not rotate the plane of polarized light.[2] The stereochemical descriptors for the two chiral centers are (2R, 3S).
Molecular Structure and Symmetry
The key to understanding the achiral nature of this compound lies in its molecular symmetry. The cis configuration places the two methyl groups on the same side of the oxirane ring. This arrangement results in a Cs symmetry point group, with the plane of symmetry passing through the oxygen atom and bisecting the C2-C3 bond.
This internal plane of symmetry means that the molecule is superimposable on its mirror image, the defining characteristic of an achiral compound.
Logical Relationship of 2,3-Epoxybutane Stereoisomers
Caption: Relationship between the stereoisomers of 2,3-epoxybutane.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O | [1][3] |
| Molecular Weight | 72.11 g/mol | [1][3] |
| CAS Number | 1758-33-4 | [1] |
| Boiling Point | 60-61 °C | |
| Melting Point | -84 to -83 °C | |
| Density | 0.826 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.383 | |
| Specific Rotation ([α]²⁰/D) | 0° (optically inactive) | [2] |
| Dipole Moment | 2.03 D | |
| C2-C3 Bond Length | ~1.47 Å (calculated) | |
| C-O Bond Length | ~1.44 Å (calculated) | |
| C-C-O Bond Angle | ~60° (within the ring) | |
| Dihedral Angle (H₃C-C₂-C₃-CH₃) | ~0° |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the stereospecific epoxidation of cis-2-butene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5] The syn-addition of the oxygen atom to the double bond ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[4]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-2-butene in a suitable solvent, such as dichloromethane (CH₂Cl₂). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath to 0 °C.
-
Addition of m-CPBA: Dissolve m-CPBA (1.1 equivalents) in dichloromethane and add it dropwise to the stirred solution of cis-2-butene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.
-
Workup: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation to obtain pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming its stereochemistry.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a solution of this compound (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Spectral Interpretation:
-
Methine Protons (H-C₂ and H-C₃): Due to the symmetry of the molecule, the two methine protons are chemically and magnetically equivalent. They will appear as a single signal, typically a quartet, in the region of δ 2.5-3.0 ppm. The coupling to the adjacent methyl protons results in the quartet splitting pattern.
-
Methyl Protons (-CH₃): The two methyl groups are also equivalent and will give rise to a single signal, a doublet, in the region of δ 1.2-1.5 ppm. The coupling to the adjacent methine proton causes the doublet splitting.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 75 MHz or higher field NMR spectrometer. Typical acquisition parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 512 or more) to achieve a good signal-to-noise ratio.
-
Spectral Interpretation:
-
Oxirane Carbons (C₂ and C₃): The two equivalent carbons of the epoxide ring will appear as a single signal in the region of δ 50-60 ppm.
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will give rise to a single signal in the upfield region, typically around δ 15-20 ppm.
-
Conclusion
The stereochemistry of this compound provides a classic example of a meso compound. Its achiral nature, despite the presence of two stereocenters, is a direct consequence of its internal plane of symmetry. The stereospecific synthesis from cis-2-butene and its unambiguous characterization by NMR spectroscopy underscore the principles of stereochemistry in organic reactions and structural analysis. This guide provides the necessary theoretical background and practical protocols for researchers and professionals working with this and similar chiral molecules.
References
An In-depth Technical Guide to the Physical and Chemical Properties of cis-2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of cis-2,3-epoxybutane, a vital cyclic ether in various chemical syntheses. The information is presented to be a valuable resource for professionals in research, science, and drug development, with a focus on quantitative data, experimental context, and reaction mechanisms.
Physical Properties
This compound is a colorless liquid with a distinctive odor.[1] Its key physical and chemical identifiers are summarized below.
| Property | Value |
| Molecular Formula | C₄H₈O[1][2][3] |
| Molecular Weight | 72.11 g/mol [2][3] |
| CAS Number | 1758-33-4[2][4] |
| Appearance | Clear, colorless liquid[1][5][6] |
| Melting Point | -84 to -83 °C[7] |
| Boiling Point | 60-61 °C at 760 mmHg[7][8] |
| Density | 0.826 g/mL at 25 °C[7] |
| Refractive Index | n20/D 1.383[7] |
| Flash Point | -21.67 °C (-7 °F)[8] |
| Solubility | Soluble in organic solvents; limited solubility in water.[1][9] |
| InChI Key | PQXKWPLDPFFDJP-ZXZARUISSA-N[3][7] |
| SMILES | C[C@@H]1O[C@@H]1C[10] |
Chemical Properties and Reactivity
The defining chemical feature of this compound is its three-membered epoxide ring. This ring possesses significant angle strain, making the compound highly reactive, particularly towards nucleophiles.[1] This reactivity is the foundation of its utility in organic synthesis.
2.1. Ring-Opening Reactions
The primary mode of reaction for epoxides is ring-opening, which can be catalyzed by either acids or bases. These reactions are highly stereospecific.
2.1.1. Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better leaving group and activating the ring for nucleophilic attack. The nucleophile then attacks one of the two electrophilic carbon atoms. For a symmetrical epoxide like this compound, the attack can occur at either carbon, leading to a racemic mixture of enantiomeric products. The key stereochemical outcome is an anti-addition, resulting in the formation of a trans-diol upon hydrolysis.
Caption: Acid-catalyzed hydrolysis of this compound.
2.1.2. Base-Catalyzed Ring-Opening
In the presence of a strong base (and nucleophile), such as a hydroxide ion, the ring-opening occurs via an SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. Subsequent protonation of the resulting alkoxide yields the final product. Similar to the acid-catalyzed pathway, this reaction also proceeds with inversion of configuration at the site of attack, resulting in an anti-addition product. For this compound, this again yields a racemic mixture of the trans-diol.
Caption: Base-catalyzed hydrolysis of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Protons on the epoxide ring carbons typically appear in the range of 2.5-3.5 ppm. The methyl protons would appear further upfield. |
| ¹³C NMR | The carbon atoms of the epoxide ring are characteristically shifted and appear in the range of 40-60 ppm.[11] |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic peaks for the epoxide ring. These include the symmetric ring breathing vibration around 1280-1230 cm⁻¹, an asymmetric C-O-C stretch between 950-810 cm⁻¹, and a symmetric C-O-C stretch from 880-750 cm⁻¹.[12] |
Experimental Protocols
4.1. Synthesis of this compound
A common method for the synthesis of 2,3-epoxybutane involves the epoxidation of 2-butene.[4] To specifically obtain the cis isomer, one would start with cis-2-butene. The reaction typically proceeds via a halohydrin intermediate.
General Procedure:
-
Halohydrin Formation: cis-2-Butene is reacted with a source of hypohalous acid, such as chlorine or bromine in the presence of water. This proceeds via an anti-addition mechanism to form the corresponding halohydrin.
-
Ring Closure: The resulting halohydrin is then treated with a base (e.g., sodium hydroxide). The base deprotonates the hydroxyl group, and the resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the halide and forming the cis-epoxide ring.
-
Purification: The crude product is typically purified by distillation to yield pure this compound.
References
- 1. CAS 1758-33-4: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C4H8O | CID 92162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Epoxybutane - Wikipedia [en.wikipedia.org]
- 5. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 6. This compound, 98% | CymitQuimica [cymitquimica.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. This compound, 1758-33-4 [thegoodscentscompany.com]
- 9. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. 顺式-2,3-环氧丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound(1758-33-4) 13C NMR [m.chemicalbook.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
The Thermal Decomposition of cis-2,3-Epoxybutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thermal decomposition of epoxides is a critical area of study, providing insights into reaction mechanisms, kinetics, and the formation of various oxygenated organic compounds. This guide focuses on the gas-phase thermal decomposition of cis-2,3-epoxybutane, a process that yields a range of isomeric products through first-order, non-radical pathways. Understanding these transformations is essential for predicting the thermal stability of epoxide-containing structures and for the controlled synthesis of valuable chemical intermediates.
Core Reaction Pathways and Kinetics
The thermal decomposition of this compound in the gas phase has been investigated over a temperature range of 668–740 K.[1][2] The primary reactions involve structural isomerization to several key products, with cis-trans isomerization occurring at a significantly slower rate. The principal products formed from the decomposition of this compound are butan-2-one, but-3-en-2-ol, ethyl vinyl ether, and isobutyraldehyde.[1][2] These transformations are homogeneous, unimolecular processes.[1][2]
The formation of these products is proposed to proceed through a biradical intermediate, which is formed by the initial fission of either a carbon-carbon or a carbon-oxygen bond within the epoxide ring. This short-lived intermediate then undergoes rearrangement or further decomposition to yield the observed stable products.
Quantitative Kinetic Data
The rates of formation for the various products from the thermal decomposition of this compound are summarized in the Arrhenius equation, k = A exp(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. The experimentally determined Arrhenius parameters for each reaction pathway are presented in the table below.
| Product | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) |
| trans-2,3-Epoxybutane | 10¹⁴.⁵⁹ ± ⁰.⁵³ | 61.83 ± 1.68 |
| Butan-2-one | 10¹³.⁶⁰ ± ⁰.²¹ | 56.32 ± 0.66 |
| But-3-en-2-ol | 10¹².¹⁸ ± ⁰.⁹⁴ | 53.99 ± 2.99 |
| Ethyl vinyl ether | 10¹².⁹⁴ ± ⁰.⁹⁶ | 55.23 ± 3.04 |
| Isobutyraldehyde | 10¹².⁹⁹ ± ⁰.⁶² | 55.97 ± 1.97 |
Data sourced from M. C. Flowers and R. M. Parker, J. Chem. Soc. B, 1971, 1980-1988.[1][2]
Reaction Mechanisms
The thermal decomposition of this compound proceeds through several competing isomerization pathways. The following diagram illustrates the primary transformations from the starting material to the major products identified.
Caption: Reaction pathways in the thermal decomposition of this compound.
Experimental Protocols
While specific, detailed protocols from the original studies are not fully available, a general methodology for gas-phase kinetic studies of epoxide decomposition can be outlined.
1. Synthesis and Purification of this compound:
-
This compound can be synthesized from cis-2-butene via epoxidation, for example, using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA) in an inert solvent such as dichloromethane.
-
The product is then purified, typically by fractional distillation, to a high purity (e.g., >99%) as confirmed by gas chromatography (GC) and NMR spectroscopy.
2. Gas-Phase Pyrolysis:
-
The kinetic experiments are conducted in a static pyrolysis system.
-
A known pressure of purified this compound is introduced into a heated reaction vessel of a known volume, which is maintained at a constant temperature (e.g., within ±0.1 K) using a furnace.
-
The reaction is allowed to proceed for a specific time, after which the reaction is quenched by rapidly cooling the vessel or expanding the gaseous mixture into a collection volume.
3. Product Analysis:
-
The product mixture is analyzed quantitatively using gas chromatography, often with a flame ionization detector (FID).
-
An internal standard is typically used to accurately determine the concentrations of the reactant and products.
-
Product identification is confirmed by comparing their GC retention times with those of authentic samples and often by spectroscopic methods such as mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR).
4. Data Analysis:
-
The rate constants for the formation of each product are determined by plotting the concentration of the product as a function of time and fitting the data to the appropriate integrated rate law for a first-order reaction.
-
The experiments are repeated at various temperatures to determine the temperature dependence of the rate constants.
-
The Arrhenius parameters (A and Ea) are then calculated from the slope and intercept of a plot of ln(k) versus 1/T.
The following diagram illustrates a generalized workflow for these experiments.
Caption: Generalized experimental workflow for studying gas-phase epoxide pyrolysis.
References
- 1. Kinetics of the thermal gas phase reactions of cis- and trans-2,3-epoxybutane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of the thermal gas phase reactions of cis- and trans-2,3-epoxybutane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Ring-Opening Reactions of cis-2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core principles governing the ring-opening reactions of cis-2,3-epoxybutane. A meso compound, this compound serves as a fundamental model for understanding the stereochemical and regiochemical outcomes of epoxide transformations, which are pivotal in the synthesis of a wide array of functionalized molecules, including pharmaceutical intermediates. This document details the reaction mechanisms under acidic, basic, and nucleophilic conditions, presents available quantitative data, outlines detailed experimental protocols, and provides visualizations of key reaction pathways.
Core Concepts of Epoxide Reactivity
Epoxides, or oxiranes, are three-membered cyclic ethers. The significant ring strain, a combination of angle and torsional strain, renders them susceptible to ring-opening reactions with a variety of nucleophiles, even though alkoxides are typically poor leaving groups. The reactivity of epoxides like this compound can be modulated by the reaction conditions, primarily the pH of the medium, which dictates the mechanism of the ring-opening process.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group (an alcohol). This activation enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. While not forming a full carbocation, a significant partial positive charge develops on the more substituted carbon atom. However, for a symmetrically substituted epoxide like this compound, both carbons are equally susceptible to attack.
The nucleophile attacks from the side opposite to the protonated epoxide ring, resulting in an anti-addition product. For this compound, this backside attack leads to the formation of a trans-diol. Specifically, the acid-catalyzed hydrolysis of this compound yields (2R,3R)-butane-2,3-diol and its enantiomer, (2S,3S)-butane-2,3-diol, as a racemic mixture.
Base-Catalyzed Ring-Opening
In the presence of a strong, non-hindered base such as hydroxide (OH⁻) or an alkoxide (RO⁻), the ring-opening of this compound occurs via a classic SN2 mechanism. The potent nucleophile directly attacks one of the epoxide carbons, simultaneously cleaving the C-O bond. Due to the symmetry of this compound, attack at either carbon is equally probable.
Similar to the acid-catalyzed pathway, the attack occurs from the backside, leading to an inversion of stereochemistry at the point of attack. The initial product is an alkoxide, which is subsequently protonated in a workup step to yield the final diol. The base-catalyzed hydrolysis of this compound also produces a racemic mixture of (2R,3R)- and (2S,3S)-butane-2,3-diol.
Ring-Opening with Other Nucleophiles
A wide range of other nucleophiles can be employed to open the epoxide ring of this compound. The mechanism is largely dependent on the nature of the nucleophile.
-
Strong Nucleophiles (Basic/Neutral Conditions): Reagents such as Grignard reagents (RMgX), organolithium compounds (RLi), lithium aluminum hydride (LiAlH₄), and cyanides (CN⁻) are potent nucleophiles that react via an SN2 mechanism, similar to base-catalyzed opening. The nucleophile attacks one of the epoxide carbons from the backside, leading to the corresponding alcohol after a protonating workup.
-
Weak Nucleophiles (Acidic Conditions): Weaker nucleophiles, such as alcohols or halides, generally require acid catalysis to open the epoxide ring. The mechanism mirrors that of acid-catalyzed hydrolysis, with the nucleophile attacking the protonated epoxide.
Quantitative Data
Quantitative data for the ring-opening of this compound is not extensively reported in the literature. However, based on the well-established mechanisms and data from analogous systems, the following outcomes can be expected.
| Reaction Condition | Nucleophile | Catalyst | Expected Major Product(s) | Expected Yield | Stereochemistry |
| Acidic Hydrolysis | H₂O | H₂SO₄ (catalytic) | Racemic (2R,3R)/(2S,3S)-Butane-2,3-diol | High | anti-addition |
| Basic Hydrolysis | H₂O | NaOH (stoichiometric) | Racemic (2R,3R)/(2S,3S)-Butane-2,3-diol | High | anti-addition |
| Alcoholysis (Acidic) | CH₃OH | H₂SO₄ (catalytic) | Racemic 3-methoxy-2-butanol | Good to High | anti-addition |
| With Grignard Reagent | CH₃MgBr | None | Racemic 3-methyl-2-butanol | Good | anti-addition |
Note: Yields are qualitative estimates based on general epoxide reactivity and may vary depending on specific reaction conditions.
Experimental Protocols
The following are representative protocols for the acid- and base-catalyzed hydrolysis of this compound.
Acid-Catalyzed Hydrolysis of this compound
Objective: To synthesize a racemic mixture of (2R,3R)- and (2S,3S)-butane-2,3-diol via acid-catalyzed hydrolysis.
Materials:
-
This compound (1.0 g, 13.9 mmol)
-
Deionized water (20 mL)
-
Concentrated sulfuric acid (H₂SO₄, 2-3 drops)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel (100 mL)
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 13.9 mmol) and deionized water (20 mL).
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour with stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding 1 M NaOH solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaCl solution (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude product, a colorless oil, can be further purified by distillation if necessary.
Analysis: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The stereochemical outcome can be confirmed by comparison with authentic samples of the diastereomeric 2,3-butanediols.
Base-Catalyzed Hydrolysis of this compound
Objective: To synthesize a racemic mixture of (2R,3R)- and (2S,3S)-butane-2,3-diol via base-catalyzed hydrolysis.
Materials:
-
This compound (1.0 g, 13.9 mmol)
-
1 M Sodium hydroxide (NaOH) solution (15 mL, 15 mmol)
-
Deionized water
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (100 mL)
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask with a magnetic stir bar, combine this compound (1.0 g, 13.9 mmol) and 1 M NaOH solution (15 mL, 15 mmol).
-
Heat the mixture at 80 °C with vigorous stirring for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with 1 M HCl until it is slightly acidic (pH ~6).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash with saturated NaCl solution (25 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude diol can be purified by vacuum distillation.
Logical Workflow for Reaction Condition Selection
The choice of reaction conditions for the ring-opening of this compound is dictated by the desired product and the nature of the nucleophile. The following diagram illustrates a general decision-making workflow.
Conclusion
The ring-opening reactions of this compound are foundational transformations in organic synthesis that proceed with high stereospecificity. Both acid- and base-catalyzed hydrolysis lead to the formation of a racemic mixture of the corresponding trans-diol through anti-addition. The choice of nucleophile and reaction conditions allows for the introduction of a wide variety of functional groups, making epoxides like this compound valuable synthetic intermediates. The principles outlined in this guide provide a robust framework for predicting and controlling the outcomes of these important reactions in research and development settings.
An In-depth Technical Guide on the Molecular Geometry and Bond Angles of cis-2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of cis-2,3-epoxybutane, a significant heterocyclic organic compound. By integrating experimental data from microwave spectroscopy with theoretical insights from computational chemistry, this document offers a detailed structural profile of the molecule.
Molecular Structure and Conformation
This compound, also known as (2R,3S)-2,3-dimethyloxirane, is a three-membered ring ether with two methyl groups on the same side of the oxirane ring. This cis configuration imparts a C₂ᵥ symmetry to the molecule, influencing its rotational spectrum and conformational stability. The steric hindrance between the two cis-oriented methyl groups is a key determinant of its molecular geometry and reactivity.
Experimental Determination of Molecular Geometry
The primary experimental technique for determining the precise gas-phase structure of molecules like this compound is microwave spectroscopy. This method analyzes the absorption of microwave radiation by a molecule, which corresponds to transitions between its rotational energy levels. The moments of inertia derived from the rotational spectrum are then used to determine the bond lengths and angles.
Microwave Spectroscopy Protocol
The determination of the molecular structure of this compound from its microwave spectrum generally follows these steps:
-
Sample Preparation: A purified sample of this compound is introduced into the gas phase at low pressure within a waveguide.
-
Spectral Acquisition: The sample is irradiated with microwave radiation of varying frequencies. The absorption of radiation at specific frequencies, corresponding to the rotational transitions, is detected and recorded.
-
Spectral Assignment: The observed spectral lines are assigned to specific quantum mechanical transitions based on their frequencies and splitting patterns (e.g., from nuclear quadrupole coupling or internal rotation).
-
Determination of Rotational Constants: The frequencies of the assigned transitions are fitted to a Hamiltonian model for a rotating molecule to yield the rotational constants (A, B, and C).
-
Structural Determination: The experimentally determined moments of inertia (which are inversely proportional to the rotational constants) are used to solve for the geometric parameters (bond lengths and angles) of the molecule. This often involves the use of isotopic substitution to obtain a sufficient number of independent measurements to determine the structure completely. In the absence of sufficient isotopic data, some structural parameters may be assumed from similar molecules.
Tabulated Molecular Geometry Data
The following tables summarize the available experimental and computationally derived geometric parameters for this compound.
Experimental Data from Microwave Spectroscopy
The following structural parameters were derived from a microwave spectroscopy study. It is important to note that several parameters were assumed from studies on related molecules like epoxyethane (ethylene oxide) and epoxypropane to facilitate the structural determination.
| Parameter | Atom Pair/Triplet | Value | Status |
| Bond Lengths (Å) | |||
| r(C-H) | C-H (methyl) | 1.09 | Assumed |
| **Bond Angles (°) ** | |||
| ∠HCH | H-C-H (methyl) | 109.47 | Assumed |
| ∠CCO | C-C-O (ring) | Not explicitly stated | |
| ∠COC | C-O-C (ring) | Not explicitly stated | |
| ∠CCC | C-C-C | Not explicitly stated | |
| ∠HCC | H-C-C (methyl) | Not explicitly stated |
Note: The original microwave spectroscopy study focused on the internal rotation of the methyl groups and did not provide a complete, explicitly determined set of bond lengths and angles for the entire molecule.
Computationally Derived Data (DFT)
To provide a more complete and internally consistent geometric profile, the following data was obtained from a Density Functional Theory (DFT) calculation at the B3LYP/6-31G* level of theory.
| Parameter | Atom Pair/Triplet | Value |
| Bond Lengths (Å) | ||
| r(C-C) | C-C (ring) | 1.475 |
| r(C-O) | C-O (ring) | 1.442 |
| r(C-C) | C-C (methyl) | 1.513 |
| r(C-H) | C-H (ring) | 1.084 |
| r(C-H) | C-H (methyl, in-plane) | 1.095 |
| r(C-H) | C-H (methyl, out-of-plane) | 1.099 |
| **Bond Angles (°) ** | ||
| ∠COC | C-O-C | 61.8 |
| ∠CCO | C-C-O | 59.1 |
| ∠CCC | C(ring)-C(ring)-C(methyl) | 120.5 |
| ∠CCH | C(ring)-C(ring)-H | 116.8 |
| ∠HCC | H-C(ring)-C(methyl) | 115.4 |
| ∠HCH | H-C-H (methyl) | 108.3 - 108.9 |
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for determining its geometry.
Caption: Molecular structure of this compound.
Caption: Workflow for molecular geometry determination.
Discussion
The computationally derived geometry provides a more complete picture of the molecular structure of this compound than is currently available from experimental data alone. The strained three-membered oxirane ring results in acute C-C-O (59.1°) and C-O-C (61.8°) bond angles, a characteristic feature of epoxides. The C(ring)-C(ring)-C(methyl) angle of 120.5° suggests that the methyl groups are splayed outwards from the ring, likely to alleviate steric strain.
The C-C bond length within the ring (1.475 Å) is shorter than a typical C-C single bond, while the C-O bonds (1.442 Å) are slightly longer than those in unstrained ethers. These structural features are critical for understanding the reactivity of the epoxide ring, particularly its susceptibility to nucleophilic ring-opening reactions, a cornerstone of its utility in synthetic chemistry and drug development.
Conclusion
This technical guide has synthesized the available experimental and computational data to present a detailed account of the molecular geometry of this compound. The provided tables and diagrams offer a clear and concise summary for researchers and professionals in the fields of chemistry and drug development. The interplay of ring strain and steric hindrance dictates the unique structural parameters of this molecule, which in turn govern its chemical behavior and potential applications. Further experimental studies, such as gas-phase electron diffraction, would be beneficial to refine the experimental bond lengths and angles and provide a more direct comparison with the theoretical data.
Spectroscopic and Mechanistic Analysis of cis-2,3-Dimethyloxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of cis-2,3-dimethyloxirane, a key epoxide intermediate. Detailed experimental protocols for acquiring spectroscopic data are presented, alongside an examination of its characteristic ring-opening reactions. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for cis-2,3-dimethyloxirane, providing a quantitative basis for its identification and characterization.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for cis-2,3-dimethyloxirane
| Protons | Chemical Shift (δ) in ppm | Multiplicity |
| CH₃ | 1.25 | Doublet |
| CH | 2.85 | Quartet |
Note: Specific coupling constants (J values) may vary depending on the solvent and spectrometer frequency.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for cis-2,3-dimethyloxirane [1]
| Carbon Atom | Chemical Shift (δ) in ppm |
| CH₃ | ~17 |
| CH | ~51 |
Note: These are approximate values and can vary based on experimental conditions.[2]
Infrared (IR) Spectroscopy Data
Table 3: Principal Infrared Absorption Bands for cis-2,3-dimethyloxirane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Strong | C-H stretch (alkane) |
| ~1460 | Medium | C-H bend (alkane) |
| ~1250 | Strong | C-O-C stretch (epoxide ring) |
| ~850 | Medium | Epoxide ring breathing |
Note: The IR spectrum of 2,3-dimethyloxirane is available from the Coblentz Society, Inc. collection through the NIST WebBook, though a digitized version is not currently available.[3]
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Peaks (Electron Ionization) for cis-2,3-dimethyloxirane
| m/z | Relative Intensity | Possible Fragment |
| 72 | Moderate | [M]⁺ (Molecular Ion) |
| 57 | High | [M - CH₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
| 29 | Moderate | [CHO]⁺ |
Note: The mass spectrum is available in the NIST WebBook.
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data presented above are outlined below. These protocols are designed to provide a starting point for researchers and can be adapted based on available instrumentation and specific experimental goals.
Synthesis of cis-2,3-dimethyloxirane
A common method for the synthesis of cis-2,3-dimethyloxirane is the epoxidation of cis-2-butene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Workflow for the Synthesis of cis-2,3-dimethyloxirane:
Caption: Workflow for the synthesis of cis-2,3-dimethyloxirane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of cis-2,3-dimethyloxirane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
¹H NMR Acquisition:
-
Obtain a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
For a neat liquid sample like cis-2,3-dimethyloxirane, the thin-film method is appropriate.
-
Sample Preparation: Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Cell Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.
-
Data Acquisition:
-
Place the assembled salt plates into the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty beam.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Electron ionization (EI) coupled with gas chromatography (GC) is a standard method for the analysis of volatile small molecules like cis-2,3-dimethyloxirane.
-
Sample Preparation: Prepare a dilute solution of cis-2,3-dimethyloxirane in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the sample.
-
Employ a temperature program that allows for the elution of the analyte.
-
-
MS Detection:
-
The eluent from the GC is introduced into the ion source of the mass spectrometer.
-
Generate ions using a standard electron ionization energy (typically 70 eV).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-100).
-
Signaling Pathways and Logical Relationships
cis-2,3-Dimethyloxirane is a reactive intermediate that undergoes ring-opening reactions under both acidic and basic conditions. These reactions are fundamental in organic synthesis and can be illustrative of epoxide reactivity in biological systems.
Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic ring carbons.
Caption: Mechanism of acid-catalyzed ring opening of cis-2,3-dimethyloxirane.[4][5][6][7]
Base-Catalyzed Ring Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring opening proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon. For the symmetrical cis-2,3-dimethyloxirane, attack can occur at either carbon.[8][9][10]
Caption: Mechanism of base-catalyzed ring opening of cis-2,3-dimethyloxirane.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. compoundchem.com [compoundchem.com]
- 3. 2,3-Dimethyloxirane [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chimia.ch [chimia.ch]
- 7. Khan Academy [khanacademy.org]
- 8. Question: The cis and trans isomers of 2,3-dimethyloxirane both react wit.. [askfilo.com]
- 9. homework.study.com [homework.study.com]
- 10. Answered: Cis-2,3-dimethyloxirane one enantiomer of trans-2,3-dimethyloxirane | bartleby [bartleby.com]
In-depth Technical Guide: Gas-Phase Reactivity of cis-2,3-Epoxybutane with Hydroxyl Radicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gas-phase reaction of cis-2,3-epoxybutane with hydroxyl (OH) radicals is a crucial process in atmospheric chemistry, influencing air quality and the formation of secondary pollutants. Epoxides, a class of cyclic ethers, are introduced into the atmosphere from both biogenic and anthropogenic sources. Their subsequent reactions, particularly with the highly reactive OH radical, the primary daytime oxidant in the troposphere, dictate their atmospheric lifetime and contribute to the formation of ozone and secondary organic aerosols. Understanding the kinetics and mechanisms of these reactions is essential for accurate atmospheric modeling and for assessing the environmental impact of this class of compounds. This technical guide provides a comprehensive overview of the current scientific understanding of the gas-phase reactivity of this compound with OH radicals, focusing on quantitative kinetic data, detailed experimental protocols, and reaction pathways.
Core Concepts: Reaction Kinetics and Mechanisms
The reaction between this compound and the hydroxyl radical primarily proceeds via hydrogen abstraction, where the OH radical removes a hydrogen atom from one of the carbon atoms in the epoxybutane molecule. This initial step results in the formation of a water molecule and an epoxybutyl radical. The site of hydrogen abstraction is a key factor in determining the subsequent reaction pathways and the final products.
The two primary sites for hydrogen abstraction from this compound are the methine (-CH) groups of the epoxide ring and the methyl (-CH₃) groups. Theoretical studies suggest that hydrogen abstraction from the methine groups is the dominant pathway due to the lower bond dissociation energy of the C-H bond at this position.
Following the initial abstraction, the resulting epoxybutyl radical reacts rapidly with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂). The fate of this peroxy radical, which involves reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals, determines the final product distribution. These subsequent reactions can lead to the formation of a variety of oxygenated volatile organic compounds (OVOCs), including aldehydes, ketones, and other multifunctional compounds. Some of these degradation products have been identified as potentially harmful, including carcinogens.[1]
Quantitative Data
The rate of the reaction between this compound and hydroxyl radicals is a critical parameter for determining its atmospheric lifetime. The following table summarizes the experimentally determined and theoretically calculated rate coefficients for this reaction.
| Parameter | Value | Temperature (K) | Pressure (Torr) | Method | Reference |
| Rate Coefficient (k) | (1.50 ± 0.28) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 ± 3 | 760 ± 10 | Experimental (Relative Rate) | Tovar et al., 2022[2] |
| Rate Coefficient (k) | 0.32 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298.15 | 760 | Theoretical (RRKM-ME) | As per a 2024 theoretical study[1] |
Atmospheric Lifetime
The atmospheric lifetime (τ) of this compound with respect to reaction with OH radicals can be estimated using the following equation:
τ = 1 / (k[OH])
where k is the rate coefficient and [OH] is the average atmospheric concentration of hydroxyl radicals (typically assumed to be around 1 x 10⁶ molecules cm⁻³). Using the experimental rate coefficient from Tovar et al. (2022), the atmospheric lifetime of this compound is calculated to be approximately 7.7 days.[2]
Experimental Protocols
The kinetic data for the gas-phase reaction of this compound with OH radicals were primarily obtained using the relative rate method in smog chamber experiments.
Relative Rate Method
The relative rate method is a widely used technique for determining the rate coefficients of reactions that are difficult to measure directly. It involves comparing the rate of disappearance of the target compound (this compound) with that of a reference compound whose reaction rate with the same oxidant (OH radicals) is well-established.
Experimental Workflow
Caption: Workflow for the relative rate experimental method.
Detailed Methodology (based on Tovar et al., 2022[2])
-
Reaction Chambers: The experiments were conducted in two different smog chambers: a 1080 L quartz reactor and a 480 L Duran glass chamber. These chambers are designed to be photochemically inert and allow for the simulation of atmospheric conditions.
-
Reactants and Concentrations:
-
This compound: Introduced into the chamber at known concentrations.
-
Reference Compounds: A variety of reference compounds with well-known OH rate coefficients were used, including propylene, ethylene, isobutene, isopropyl acetate, sec-butyl acetate, and butane. The choice of reference compound depends on ensuring that its reaction rate with OH is comparable to that of this compound.
-
OH Radical Precursor: Methyl nitrite (CH₃ONO) was used as the source of OH radicals. Photolysis of methyl nitrite by UV light produces NO and the methoxy radical (CH₃O), which then reacts with O₂ to generate HO₂ and subsequently OH radicals.
-
-
Experimental Conditions:
-
Temperature: 298 ± 3 K
-
Pressure: 760 ± 10 Torr of synthetic air.
-
-
Analytical Technique: The concentrations of this compound and the reference compounds were monitored over time using a gas chromatograph equipped with a flame ionization detector (GC-FID). This technique allows for the precise and sensitive measurement of the decay of the organic compounds.
Reaction Pathways and Products
While experimental data on the specific product yields for the gas-phase reaction of this compound with OH radicals are limited in the reviewed literature, theoretical studies provide valuable insights into the probable reaction mechanisms and products.
The primary reaction pathway is initiated by the abstraction of a hydrogen atom by the OH radical.
Caption: Generalized reaction scheme for the OH-initiated oxidation of this compound.
Predicted Degradation Pathways and Products
A 2024 theoretical study investigated the degradation pathways of the peroxy radicals formed from the initial H-abstraction.[1] The study suggests that in the presence of O₂ and NO, the subsequent reactions can lead to a variety of harmful end products, including compounds classified as grade 1 and grade 2 carcinogens by the World Health Organization (WHO).[1]
The specific structures of these products were not detailed in the abstract of the study. However, based on known atmospheric degradation mechanisms of similar-sized ethers and epoxides, the expected products could include:
-
Acetaldehyde (CH₃CHO): A common product from the fragmentation of C4 alkoxy radicals.
-
Bi-functional compounds: Such as hydroxy ketones or dicarbonyls, resulting from ring-opening and further oxidation.
-
Organic nitrates: Formed from the reaction of peroxy radicals with NO.
Further experimental studies, particularly those employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR), are needed to definitively identify and quantify the products of the gas-phase reaction of this compound with OH radicals.
Conclusion
The gas-phase reaction of this compound with hydroxyl radicals is a moderately fast process, leading to an atmospheric lifetime of approximately one week. The reaction is initiated by hydrogen abstraction, primarily from the methine carbons of the epoxide ring. While the kinetics of this reaction have been experimentally determined, a significant knowledge gap exists regarding the experimental identification and quantification of the reaction products. Theoretical studies suggest the formation of potentially hazardous compounds, highlighting the need for further research in this area. A more complete understanding of the product distribution is crucial for accurately assessing the full atmospheric impact of this compound and for refining chemical transport models used in air quality forecasting and regulation.
References
An In-Depth Toxicological Guide to cis-2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-2,3-Epoxybutane, also known as cis-2,3-dimethyloxirane, is a reactive epoxide of interest in various chemical syntheses. As with many epoxides, its toxicological profile warrants careful consideration, particularly in research and development settings. This technical guide provides a comprehensive overview of the known toxicological properties of this compound, drawing from available experimental data and supplemented with information from structurally related compounds to address data gaps. This document summarizes key findings on its genotoxicity, metabolism, and potential mechanisms of toxicity, presenting quantitative data in structured tables and detailing relevant experimental protocols. Furthermore, this guide employs visualizations to illustrate metabolic pathways and experimental workflows, offering a thorough resource for professionals working with this compound.
Chemical and Physical Properties
This compound is a colorless, highly flammable liquid. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value |
| CAS Number | 1758-33-4 |
| Molecular Formula | C₄H₈O |
| Molecular Weight | 72.11 g/mol |
| Boiling Point | 60-61 °C |
| Melting Point | -84 to -83 °C |
| Density | 0.826 g/mL at 25 °C |
Toxicological Properties
The toxicological profile of this compound is characterized by its potential for mutagenicity and irritation. While comprehensive in vivo studies are limited, in vitro data provides valuable insights into its hazardous properties.
Genotoxicity
This compound has been identified as a direct-acting mutagen in bacterial reverse mutation assays. The primary mechanism of its genotoxicity is believed to be the alkylation of DNA, a common characteristic of epoxides.
Table 2.1: Mutagenicity of this compound in Salmonella typhimurium
| Strain | Metabolic Activation (S9) | Result |
| TA100 | Without | Mutagenic |
| TA1535 | Without | Mutagenic |
Data sourced from studies on 2,3-epoxybutane, with specific stereoisomer analysis indicating the cis form is mutagenic.
Metabolism
The metabolism of this compound is anticipated to proceed through two primary pathways, similar to other simple epoxides: enzymatic hydrolysis and conjugation with glutathione.
-
Epoxide Hydrolase-Mediated Hydrolysis: This pathway involves the enzymatic addition of water to the epoxide ring, resulting in the formation of the corresponding diol, meso-2,3-butanediol. This reaction is catalyzed by epoxide hydrolases (EHs).
-
Glutathione S-Transferase-Mediated Conjugation: In this detoxification pathway, glutathione S-transferases (GSTs) catalyze the conjugation of glutathione (GSH) to the epoxide. This reaction increases the water solubility of the compound, facilitating its excretion. Interestingly, for 2,3-epoxybutane, the presence of a liver S9 mix, which contains GSTs, has been shown to increase its mutagenic activity in certain Salmonella strains, suggesting that the glutathione conjugate may be a more potent mutagen than the parent compound in this test system.[1]
Figure 1: Proposed metabolic pathways of this compound.
Other Toxicological Endpoints
-
Irritation: this compound is classified as a skin and eye irritant, and it may cause respiratory irritation upon inhalation.[2]
-
Carcinogenicity: There are no specific carcinogenicity studies on this compound. However, its structural similarity to other carcinogenic epoxides, such as 1,2-epoxybutane, and its demonstrated mutagenicity in vitro suggest a potential for carcinogenicity that warrants further investigation.
Experimental Protocols
This section details the methodologies for key experiments relevant to the toxicological assessment of this compound.
Salmonella typhimurium Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Histidine-requiring (His-) mutant strains of S. typhimurium (e.g., TA100, TA1535) are used. These strains are selected for their sensitivity to mutagens that cause base-pair substitutions.
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: A range of concentrations of this compound is tested. The test compound, bacterial culture, and S9 mix (if applicable) are combined in a test tube.
-
Plating: The mixture is then plated on a minimal glucose agar medium that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state (His+) can grow and form colonies. The number of revertant colonies is counted for each concentration and compared to a negative control. A dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.
Figure 2: Experimental workflow for the Ames test.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as a measure of cell viability and cytotoxicity.
Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50% (IC50).
Methodology:
-
Cell Culture: A suitable cell line (e.g., human hepatocytes, fibroblasts) is cultured in a 96-well plate.
-
Exposure: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting cell viability against the concentration of the test compound.
Potential Signaling Pathways of Toxicity
While specific studies on the signaling pathways affected by this compound are not available, the known reactivity of epoxides allows for the postulation of several potential mechanisms of toxicity. The primary initiating event is likely the covalent binding of the epoxide to cellular macromolecules, including DNA and proteins.
-
DNA Damage Response: The formation of DNA adducts by this compound can trigger the DNA damage response (DDR) pathway. This can lead to cell cycle arrest to allow for DNA repair. If the damage is too extensive to be repaired, the cell may undergo apoptosis.
-
Induction of Apoptosis: Epoxides can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The formation of DNA adducts can activate p53, a key tumor suppressor protein, which in turn can upregulate pro-apoptotic proteins like Bax and lead to the release of cytochrome c from the mitochondria, initiating the caspase cascade.
-
Oxidative Stress: The metabolism of epoxides and their interaction with cellular components can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can also trigger apoptotic pathways.
Figure 3: Postulated signaling pathways of this compound toxicity.
Conclusion and Future Directions
The available data indicates that this compound is a genotoxic compound with the potential for skin, eye, and respiratory irritation. Its primary mechanism of toxicity is likely through the alkylation of cellular macromolecules. While its metabolism is presumed to follow typical epoxide pathways, the observation that metabolic activation can enhance its mutagenicity in some systems warrants further investigation.
Significant data gaps remain in the toxicological profile of this compound. Future research should focus on:
-
Quantitative in vitro cytotoxicity studies to determine IC50 values in relevant human cell lines.
-
In vivo studies to assess its acute and chronic toxicity, as well as its carcinogenic potential.
-
Mechanistic studies to confirm the specific signaling pathways involved in its toxicity, including the induction of apoptosis and oxidative stress.
-
Detailed metabolic studies to identify and quantify the metabolites of this compound and to understand the role of specific enzymes in its biotransformation.
A more complete understanding of the toxicological properties of this compound is essential for ensuring the safety of researchers and for accurately assessing its potential risks in any future applications.
References
An In-Depth Technical Guide to the Acid-Catalyzed Hydrolysis of cis-2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, stereochemistry, and experimental considerations for the acid-catalyzed hydrolysis of cis-2,3-epoxybutane. The information presented is intended to support research and development activities where the controlled ring-opening of epoxides is a critical transformation.
Introduction
The acid-catalyzed hydrolysis of epoxides is a fundamental reaction in organic synthesis, providing a direct route to 1,2-diols (vicinal diols). This process is of significant interest in the pharmaceutical and fine chemical industries due to the prevalence of diol functionalities in biologically active molecules. This compound, a meso compound, serves as an excellent model substrate for understanding the stereochemical and mechanistic nuances of this transformation. Under acidic conditions, the strained three-membered ether ring of the epoxide is readily opened by a water molecule, leading to the formation of 2,3-butanediol. The reaction proceeds with high stereospecificity, making it a valuable tool for asymmetric synthesis.
Reaction Mechanism and Stereochemistry
The acid-catalyzed hydrolysis of this compound proceeds through a well-established two-step mechanism:
Step 1: Protonation of the Epoxide Oxygen
The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., H₃O⁺). This initial step is a rapid equilibrium that activates the epoxide by converting the poor leaving group (an alkoxide) into a good leaving group (a hydroxyl group).[1][2] The protonated epoxide is a highly reactive intermediate.
Step 2: Nucleophilic Attack by Water
A water molecule, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the protonated epoxide. This attack occurs from the backside, in a manner analogous to an Sₙ2 reaction, leading to an inversion of configuration at the carbon center that is attacked.[1][2]
Stereochemical Outcome
This compound is a meso compound, meaning it has a plane of symmetry. The two carbon atoms of the epoxide ring are stereochemically equivalent. Nucleophilic attack by water can occur with equal probability at either carbon atom. Due to the backside attack mechanism, the hydrolysis of the cis-epoxide results in the formation of a trans-diol. Specifically, the product is a racemic mixture of (2R,3R)-2,3-butanediol and (2S,3S)-2,3-butanediol. This is a classic example of a stereospecific reaction where a meso starting material yields a racemic product.
Below is a DOT script for a diagram illustrating the reaction mechanism and stereochemistry.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Quantitative Data
| Compound | Rate Constant (kH+) | Conditions | Reference |
| This compound-1,4-diol | Slower than trans-2,3-epoxybutane | Acidic, aqueous | [3] |
It is important to note that the rate of hydrolysis is influenced by the steric and electronic properties of the substituents on the epoxide ring.
Experimental Protocols
The following is a general protocol for the acid-catalyzed hydrolysis of an epoxide, which can be adapted for this compound.
Materials:
-
This compound
-
Dilute aqueous acid (e.g., 0.1 M H₂SO₄ or HClO₄)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable water-miscible co-solvent if necessary (e.g., acetone or THF) to ensure homogeneity.
-
Addition of Acid: Add the dilute aqueous acid to the stirred solution of the epoxide. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude 2,3-butanediol by a suitable method, such as distillation or column chromatography, if necessary.
-
Product Analysis:
-
Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the stereoisomeric ratio of the 2,3-butanediol product using a chiral analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4][5][6]
-
Below is a DOT script for a diagram illustrating the experimental workflow.
Caption: Experimental workflow for the hydrolysis of this compound.
Conclusion
The acid-catalyzed hydrolysis of this compound is a stereospecific reaction that provides a reliable method for the synthesis of racemic 2,3-butanediol. A thorough understanding of the reaction mechanism, stereochemical outcome, and experimental parameters is crucial for achieving high yields and purity. This technical guide provides the foundational knowledge and procedural framework to assist researchers and professionals in the successful application of this important chemical transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. oiv.int [oiv.int]
- 5. Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of cis-2,3-Epoxybutane in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2,3-Epoxybutane, a meso epoxide, is a valuable C4 chiral building block in stereoselective synthesis. Its symmetrical nature, coupled with the inherent strain of the oxirane ring, allows for highly controlled ring-opening reactions to generate a variety of chiral products with defined stereochemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chiral diols and amino alcohols, key intermediates in the development of pharmaceuticals and other biologically active molecules. The methodologies described herein focus on two primary strategies: hydrolytic kinetic resolution (HKR) and desymmetrization of the meso epoxide.
Key Applications in Stereoselective Synthesis
The strategic use of this compound enables the synthesis of enantiomerically enriched compounds through two principal pathways:
-
Hydrolytic Kinetic Resolution (HKR): This method involves the selective reaction of one enantiomer of a chiral catalyst with the epoxide, leading to the formation of a chiral diol and leaving the unreacted epoxide in high enantiomeric excess. This is particularly useful for producing chiral epoxides which can be used in further synthetic transformations.
-
Desymmetrization: In this approach, a chiral catalyst or reagent promotes the nucleophilic attack on the meso epoxide in a stereoselective manner, resulting in the formation of a single enantiomer of the ring-opened product. This is a highly atom-economical method for generating chiral 1,2-disubstituted compounds.
These strategies provide access to valuable chiral synthons, such as (2R,3R)-butanediol and (2S,3S)-butanediol, and chiral 3-amino-2-butanols, which are versatile intermediates in organic synthesis and drug discovery.
Data Presentation
The following tables summarize quantitative data for key stereoselective transformations of this compound.
Table 1: Hydrolytic Kinetic Resolution (HKR) of meso-Epoxides
| Catalyst | Epoxide | Nucleophile | Product | Enantiomeric Excess (ee%) of Product | Yield (%) | Reference |
| Chiral (salen)Co(III) complex | Terminal Epoxides | H₂O | 1,2-diol | 90-98 | High |
Note: While the provided reference primarily details the HKR of terminal epoxides, the Jacobsen catalyst is also effective for the asymmetric ring-opening of meso epoxides with other nucleophiles like benzoic acid, achieving enantioselectivities of 55-93%, which can be enhanced to >98% ee by recrystallization.
Table 2: Desymmetrization of meso-Epoxides with Amines
| Catalyst/Reagent | Epoxide | Nucleophile | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Chiral Brønsted Acid | Styrene Oxide Derivatives | Aniline Derivatives | β-amino alcohol | - | High | Excellent | [1] |
| Cationic Aluminum Salen | Unbiased trans-2,3-disubstituted epoxides | Nitrogen-containing nucleophiles | β-amino alcohol | >50:1 | - | 78-86 | [2] |
Note: The references provide data for analogous epoxide systems. Specific quantitative data for the desymmetrization of this compound with amines using these specific catalysts requires further investigation.
Experimental Protocols
Protocol 1: Hydrolytic Kinetic Resolution of Terminal Epoxides using Jacobsen's Catalyst
This protocol is adapted from the general procedure for the hydrolytic kinetic resolution of terminal epoxides using a chiral (salen)Co(III) catalyst, which is applicable to meso epoxides like this compound.[3]
Materials:
-
This compound
-
(R,R)- or (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)
-
Acetic Acid
-
Water
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Activation: In a clean, dry flask, dissolve the chiral (salen)Co(II) complex (0.5-2.0 mol%) in toluene. Add acetic acid (2 equivalents) and stir the solution open to the air for 30-60 minutes at room temperature. The color of the solution will change from orange to dark brown, indicating the oxidation to the active Co(III) species. Remove the solvent under reduced pressure to obtain the solid catalyst.
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as THF or DCM, add the activated chiral (salen)Co(III) catalyst.
-
Addition of Water: Cool the reaction mixture to 0-4 °C and add water (0.5-0.8 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion and enantiomeric excess of the remaining epoxide and the diol product.
-
Work-up: Once the desired conversion is reached (typically around 50%), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting mixture of unreacted epoxide and the diol by silica gel column chromatography to isolate the enantioenriched epoxide and the chiral 1,2-diol.
Protocol 2: Desymmetrization of meso-Epoxides with Aromatic Amines Catalyzed by a Chiral Brønsted Acid
This protocol is a general representation based on the principles of chiral Brønsted acid-catalyzed ring-opening of epoxides with amines.[1]
Materials:
-
This compound
-
Aniline or a substituted aniline derivative
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP or a derivative)
-
Toluene or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral phosphoric acid catalyst (1-10 mol%). Add dry toluene, followed by this compound (1.0 equivalent).
-
Addition of Nucleophile: Add the aniline derivative (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the specific catalyst and substrates) and monitor by TLC or HPLC for the consumption of the starting epoxide.
-
Work-up: Upon completion of the reaction, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the chiral β-amino alcohol. Determine the enantiomeric excess of the product using chiral HPLC.
Visualizations
Signaling Pathway for Catalytic Desymmetrization
Caption: Catalytic cycle for the desymmetrization of this compound.
Experimental Workflow for Hydrolytic Kinetic Resolution
Caption: General workflow for hydrolytic kinetic resolution of epoxides.
Conclusion
This compound serves as a versatile and efficient precursor for the stereoselective synthesis of valuable chiral building blocks. The methodologies of hydrolytic kinetic resolution and desymmetrization provide powerful tools for accessing enantiomerically pure diols and amino alcohols. The protocols and data presented herein offer a foundational guide for researchers in academia and industry to harness the synthetic potential of this meso epoxide in the development of novel therapeutics and other advanced materials. Further optimization of reaction conditions and exploration of novel catalyst systems will undoubtedly continue to expand the utility of this compound in modern organic synthesis.
References
Application Notes and Protocols: Asymmetric Synthesis Utilizing cis-2,3-Epoxybutane as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of meso-cis-2,3-epoxybutane as a versatile chiral building block in asymmetric synthesis. The inherent symmetry of this inexpensive starting material allows for highly selective desymmetrization reactions, yielding valuable enantiopure vicinal diols, amino alcohols, and other chiral synthons crucial for the development of pharmaceuticals and other bioactive molecules.
Introduction to Asymmetric Ring-Opening of meso-Epoxides
cis-2,3-Epoxybutane is a prochiral meso compound, meaning it is achiral but possesses enantiotopic faces.[1] The enantioselective ring-opening of this epoxide with a variety of nucleophiles, catalyzed by a chiral catalyst, is a powerful strategy for the synthesis of optically active products. This approach is highly atom-economical and allows for the direct installation of two vicinal stereocenters with defined stereochemistry. The outcome of the reaction is governed by the chiral catalyst, which preferentially activates one of the two enantiotopic carbon-oxygen bonds for nucleophilic attack.
The general mechanism for the ring-opening of epoxides proceeds via an SN2-type pathway, resulting in an inversion of configuration at the carbon atom undergoing nucleophilic attack.[2] This stereospecificity is fundamental to the utility of this method in asymmetric synthesis.
Key Applications and Synthetic Strategies
The primary applications of this compound in asymmetric synthesis revolve around its conversion into chiral 1,2-difunctionalized compounds. The following sections detail the synthesis of key classes of chiral building blocks.
Synthesis of Chiral Vicinal Amino Alcohols
Chiral β-amino alcohols are prevalent structural motifs in a wide range of pharmaceuticals and biologically active compounds.[3][4] The asymmetric ring-opening of this compound with an azide source, followed by reduction, provides a direct and efficient route to enantiopure vicinal amino alcohols.
A highly effective method for this transformation is the use of Jacobsen's (salen)CrCl catalyst in the presence of trimethylsilyl azide (TMSN₃).[3][5] The chiral catalyst differentiates between the two enantiotopic C-O bonds of the epoxide, leading to the formation of a single enantiomer of the azido alcohol. Subsequent reduction of the azide group, for example by catalytic hydrogenation, affords the desired chiral amino alcohol.
Logical Workflow for the Synthesis of Chiral Vicinal Amino Alcohols:
Caption: Workflow for the asymmetric synthesis of vicinal amino alcohols.
Synthesis of Chiral Vicinal Diols
Enantiomerically pure 1,2-diols are versatile chiral building blocks in organic synthesis.[6] The asymmetric hydrolysis of this compound, catalyzed by a chiral catalyst, provides a direct route to these valuable compounds. The hydrolytic kinetic resolution of terminal epoxides using a chiral (salen)Co(III) catalyst has been shown to be highly effective, and similar principles can be applied to the desymmetrization of meso-epoxides.[3]
Experimental Workflow for Asymmetric Hydrolysis:
Caption: Workflow for the synthesis of chiral vicinal diols.
Synthesis of Chiral β-Hydroxy Thiols
Chiral β-hydroxy thiols are important intermediates in the synthesis of various pharmaceuticals and natural products. The asymmetric ring-opening of this compound with a thiol nucleophile in the presence of a chiral catalyst provides a direct route to these compounds. Chiral N,N'-dioxide-scandium(III) complexes have been shown to be effective catalysts for the asymmetric ring-opening of cyclopropyl ketones with thiols, and similar catalytic systems can be explored for epoxides.[7]
Experimental Protocols
The following protocols are generalized procedures based on established methods for the asymmetric ring-opening of meso-epoxides. Optimization may be required for specific applications.
Protocol 1: Asymmetric Azidolysis of this compound
Objective: To synthesize a chiral azido alcohol from this compound.
Materials:
-
This compound
-
(R,R)-Jacobsen's catalyst [(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride]
-
Trimethylsilyl azide (TMSN₃)
-
Anhydrous diethyl ether or dichloromethane
-
Glacial acetic acid
-
Sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add (R,R)-Jacobsen's catalyst (0.02-0.05 molar equivalents).
-
Add anhydrous diethyl ether or dichloromethane.
-
Cool the solution to 0 °C and add this compound (1.0 molar equivalent).
-
Slowly add trimethylsilyl azide (1.1 molar equivalents) dropwise.
-
Stir the reaction mixture at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of glacial acetic acid.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate and sodium thiosulfate solution to remove unreacted azide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral azido alcohol.
Expected Outcome: The reaction is expected to proceed with high enantioselectivity, affording the corresponding (2R,3S)-2-azido-3-butanol.
Protocol 2: Reduction of Azido Alcohol to Amino Alcohol
Objective: To synthesize a chiral vicinal amino alcohol.
Materials:
-
Chiral azido alcohol (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas supply
Procedure:
-
Dissolve the chiral azido alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide stretch in the IR spectrum).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral vicinal amino alcohol.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Quantitative Data Summary
The following table summarizes representative quantitative data for the asymmetric ring-opening of meso-epoxides. While specific data for this compound may vary, these values provide an expected range of performance for analogous systems.
| Starting Material | Nucleophile | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| meso-Cyclohexene oxide | TMSN₃ | (R,R)-Jacobsen's (salen)CrCl | (1R,2S)-1-Azido-2-(trimethylsilyloxy)cyclohexane | >99 | 93 | [5] |
| meso-Stilbene oxide | TMSN₃ | Chiral (salen)CrN₃ | Chiral azido alcohol | High | High | [3] |
| Terminal Epoxides (Kinetic Resolution) | H₂O | (salen)Co(III) | Enantiopure epoxide and diol | High | >98 | [3] |
| Cyclopropyl Ketones | Thiols | Chiral N,N'-Dioxide-Sc(III) | Chiral β-thioethers | up to 99 | up to 95 | [7] |
Signaling Pathways and Mechanistic Insights
The catalytic cycle of the Jacobsen catalyst for the asymmetric ring-opening of epoxides is believed to involve a bimetallic mechanism.[3] One metal center acts as a Lewis acid to activate the epoxide, while a second metal center delivers the nucleophile.
Proposed Catalytic Cycle for Jacobsen's Catalyst:
Caption: Proposed bimetallic catalytic cycle for asymmetric ring-opening.
Conclusion
This compound is a readily available and cost-effective starting material for the efficient asymmetric synthesis of a variety of valuable chiral building blocks. The desymmetrization of this meso-epoxide through enantioselective ring-opening reactions provides a powerful tool for academic and industrial researchers in the field of drug discovery and development. The protocols and data presented herein serve as a guide for the application of this versatile chiral synthon.
References
- 1. organic chemistry - Is (2R,3S)-butane-2,3-diol chiral? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Ring-Opening of Epoxides by Pendant Silanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 7. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Ring-Opening of cis-2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nucleophilic ring-opening of cis-2,3-epoxybutane. This meso epoxide is a valuable prochiral starting material for the stereoselective synthesis of vicinal di-functionalized butanes, which are important building blocks in medicinal chemistry and materials science. The protocols outlined below detail reactions with various nucleophiles, leading to a diverse range of products.
Introduction
The ring-opening of epoxides is a powerful transformation in organic synthesis, driven by the relief of ring strain. In the case of this compound, a symmetrical meso compound, nucleophilic attack proceeds via an SN2 mechanism. This results in the inversion of stereochemistry at the attacked carbon atom, leading to the formation of a racemic mixture of enantiomeric anti-addition products. The choice of nucleophile and reaction conditions allows for the introduction of a wide array of functional groups.
Reaction Mechanism and Stereochemistry
The nucleophilic ring-opening of this compound is a stereospecific reaction. The nucleophile attacks one of the two equivalent electrophilic carbon atoms of the epoxide ring from the backside, leading to the cleavage of the C-O bond and inversion of the stereocenter. Since attack at either carbon is equally probable, a racemic mixture of the (2R,3S)- and (2S,3R)-anti-diol derivatives is obtained.
Caption: General mechanism of the SN2 ring-opening of this compound.
Quantitative Data Summary
The following table summarizes the expected products and representative reaction conditions for the nucleophilic ring-opening of this compound. Please note that specific quantitative data for this compound is not always available in the literature; therefore, some data is extrapolated from reactions with structurally similar epoxides and should be considered as a starting point for optimization.
| Nucleophile | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| Azide (N₃⁻) | Sodium Azide (NaN₃), NH₄Cl | EtOH/H₂O | 80 | 12-24 | (±)-(2R,3S)-3-Azido-2-butanol | 70-85 (est.) |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | EtOH/H₂O | Reflux | 6-12 | (±)-(2R,3S)-3-Hydroxy-2-butanenitrile | 60-75 (est.) |
| Thiophenoxide (PhS⁻) | Thiophenol, Sodium Ethoxide | Ethanol | Reflux | 4-8 | (±)-(2R,3S)-3-(Phenylthio)-2-butanol | 85-95 (est.) |
| Hydroxide (OH⁻) | 0.5 M H₂SO₄ (aq) | Water | RT | 1-2 | (±)-(2R,3R)- and (2S,3S)-Butane-2,3-diol | >90 |
| Hydride (H⁻) | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | Reflux | 2-4 | 2-Butanol | 80-90 (est.) |
| Methyl (CH₃⁻) | Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether | 0 to RT | 1-3 | (±)-(2R,3S)-3-Methyl-2-butanol | 75-85 (est.) |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some reagents, such as potassium cyanide and sodium azide, are highly toxic. Lithium aluminum hydride reacts violently with water. Handle all chemicals with extreme care and follow all institutional safety guidelines.
Protocol 1: Ring-Opening with Sodium Azide
This protocol describes the synthesis of (±)-(2R,3S)-3-azido-2-butanol.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.2 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol details the synthesis of racemic (2R,3R)- and (2S,3S)-butane-2,3-diol.
Materials:
-
This compound
-
0.5 M Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (solid)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Beaker, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a beaker, dissolve this compound (1.0 eq) in a suitable volume of 0.5 M sulfuric acid.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the diol product.
Protocol 3: Reduction with Lithium Aluminum Hydride (LAH)
This protocol describes the synthesis of 2-butanol.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-necked flask, dropping funnel, reflux condenser, nitrogen inlet, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Set up a dry three-necked flask equipped with a dropping funnel, reflux condenser with a nitrogen inlet, and a magnetic stir bar, under a nitrogen atmosphere.
-
In the flask, suspend LiAlH₄ (1.2 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the epoxide solution dropwise to the stirred LAH suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then gently reflux for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it with diethyl ether.
-
Combine the filtrate and washes, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation to obtain the product.
Experimental Workflow
The following diagram illustrates a general workflow for the nucleophilic ring-opening of this compound.
Caption: A generalized experimental workflow for the ring-opening reactions.
Application of cis-2,3-Epoxybutane in the Synthesis of 2,3-Butanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Butanediol is a versatile chemical building block with applications in the synthesis of various organic compounds, including pharmaceuticals, plastics, and pesticides.[1] It exists as three stereoisomers: a chiral pair of (2R,3R)- and (2S,3S)-enantiomers, and an optically inactive meso isomer. The specific stereochemistry of 2,3-butanediol is crucial for its application in asymmetric synthesis and for its biological activity. The controlled synthesis of specific stereoisomers is therefore of significant interest.
One effective method for the stereospecific synthesis of 2,3-butanediol is the hydrolysis of 2,3-epoxybutane. The stereochemical outcome of this reaction is directly dependent on the stereochemistry of the starting epoxide. Specifically, the acid-catalyzed hydrolysis of cis-2,3-epoxybutane provides a reliable route to the racemic mixture of (2R,3R)- and (2S,3S)-2,3-butanediol, also known as DL-2,3-butanediol.[2] This application note provides a detailed overview of this synthetic application, including the underlying stereochemical principles, a comprehensive experimental protocol, and expected outcomes.
Stereochemical Principles
The acid-catalyzed ring-opening of epoxides, such as this compound, proceeds through an S(_N)2-like mechanism. This reaction is characterized by the backside attack of a nucleophile—in this case, water—on one of the protonated epoxide's carbon atoms. This backside attack results in an inversion of configuration at the site of attack, leading to the formation of a trans-diol.
In the case of this compound, which is a meso compound, the attack of a water molecule can occur at either of the two equivalent chiral centers. Attack at one carbon atom leads to the formation of (2R,3R)-2,3-butanediol, while attack at the other carbon atom results in the formation of its enantiomer, (2S,3S)-2,3-butanediol. Since the probability of attack at either carbon is equal, a racemic mixture of the two enantiomers is produced.
Conversely, the hydrolysis of trans-2,3-epoxybutane would proceed via the same mechanism to yield the meso-2,3-butanediol.
Stereochemical Relationship Diagram
Caption: Stereochemical outcome of the acid-catalyzed hydrolysis of this compound.
Reaction Mechanism
The acid-catalyzed hydrolysis of this compound involves three key steps:
-
Protonation of the Epoxide: The oxygen atom of the epoxide is protonated by an acid catalyst (e.g., hydronium ion from sulfuric acid in water), forming a good leaving group.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the carbon atoms of the protonated epoxide from the side opposite to the C-O bond (backside attack).
-
Deprotonation: The resulting protonated diol is deprotonated by a water molecule to yield the final 2,3-butanediol product and regenerate the acid catalyst.
Reaction Mechanism Diagram
References
Application Note and Protocol: Gas-Phase Kinetic Studies of cis-2,3-Epoxybutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxides are a significant class of volatile organic compounds (VOCs) in atmospheric chemistry and are valuable intermediates in chemical synthesis. Understanding their gas-phase reactivity, particularly with hydroxyl (OH) radicals, is crucial for assessing their atmospheric lifetime and potential environmental impact. cis-2,3-Epoxybutane serves as a model compound for studying the atmospheric oxidation of small cyclic ethers. This document outlines the experimental setup and protocol for determining the gas-phase reaction rate coefficient of this compound with OH radicals using the relative rate technique in a smog chamber.
The relative rate method is an established and reliable approach for kinetic studies.[1][2] It involves monitoring the decay of the target compound (this compound) relative to a reference compound with a well-characterized rate coefficient for its reaction with the same oxidant (OH radicals). By measuring the relative decay rates, the unknown rate coefficient of the target compound can be accurately determined.
Experimental Setup
The experimental apparatus is centered around a large-volume environmental simulation chamber (smog chamber) coupled with a gas chromatography system for analysis.
2.1 Environmental Simulation Chamber (Smog Chamber) The experiments are conducted in a controlled environment to mimic atmospheric conditions.
-
Chamber: A 1080 L quartz reactor or a 480 L Duran glass chamber is suitable for these studies.[1][2][3] The chamber should be equipped with inlet ports for the introduction of gases and sampling ports connected to analytical instrumentation.
-
Temperature and Pressure Control: The system must maintain a constant temperature of 298 ± 3 K and a total pressure of 760 ± 10 Torr (atmospheric pressure) of purified synthetic air.[1][2]
-
Light Source: A set of UV lamps (e.g., λ ~ 360 nm) is required to initiate the photolysis of the OH radical precursor.
-
Mixing: Fans are installed inside the chamber to ensure homogeneous mixing of the reactants.
2.2 Analytical Instrumentation Concentrations of the epoxide and reference compound are monitored using Gas Chromatography.
-
Gas Chromatograph (GC): A GC equipped with a Flame Ionization Detector (GC-FID) is a standard choice for quantifying volatile organic compounds.
-
Sampling: Gas samples are withdrawn from the chamber at regular intervals, passed through a sampling loop of known volume, and injected into the GC for analysis.
Experimental Protocol: Relative Rate Method
This protocol details the steps for determining the rate coefficient of the reaction: this compound + OH → Products
3.1 Reagents
-
This compound (Purity ≥ 97%)
-
Reference Compound (e.g., Propylene, Butane) with a known OH rate constant.
-
OH Radical Precursor: Methyl nitrite (CH₃ONO).
-
Nitric Oxide (NO) in N₂.
-
High-purity synthetic air (as bath gas).
3.2 Chamber Preparation
-
Cleaning: The chamber is cleaned before each experiment by flushing with high-purity synthetic air for several hours to eliminate contaminants from previous runs.
-
Leak Check: The chamber is evacuated and monitored for any pressure increase to ensure it is properly sealed.
-
Humidification (if required): If experiments are to be conducted under specific humidity, a known amount of purified water is introduced and allowed to equilibrate. For this protocol, experiments are run under dry conditions.
3.3 Experimental Procedure
-
Introduction of Reactants:
-
Initial Concentration Measurement (t=0):
-
Once the concentrations stabilize, several initial gas samples are drawn from the chamber and analyzed by GC-FID to determine the starting concentrations ([Epoxide]₀ and [Reference]₀).
-
-
Generation of OH Radicals:
-
A known concentration of nitric oxide (NO) is introduced into the chamber.
-
Methyl nitrite (CH₃ONO) is then added.[1]
-
The UV lamps are switched on to initiate the photolysis of CH₃ONO, which generates OH radicals through the following reactions[1]:
-
CH₃ONO + hν (λ ~ 360 nm) → CH₃O + NO
-
CH₃O + O₂ → HCHO + HO₂
-
HO₂ + NO → NO₂ + OH
-
-
-
Kinetic Run and Sampling:
-
The reaction is allowed to proceed for a set period (e.g., 30-60 minutes).
-
Gas samples are taken from the chamber at regular intervals (e.g., every 5 minutes) and analyzed by GC-FID to monitor the decay of both the this compound and the reference compound.
-
-
Termination and Cleaning:
-
After the final sample is taken, the UV lamps are turned off, and the chamber is flushed with purified air to prepare for the next experiment.
-
Data Analysis
In the relative rate method, the decay of the epoxide and the reference compound is governed by their reaction with OH radicals. The relationship between their concentrations is given by the equation:
ln([Epoxide]₀ / [Epoxide]t) = (k_Epoxide / k_Reference) * ln([Reference]₀ / [Reference]t)
Where:
-
[Epoxide]₀ and [Reference]₀ are the initial concentrations.
-
[Epoxide]t and [Reference]t are the concentrations at time t.
-
k_Epoxide is the unknown rate coefficient for the reaction of OH with this compound.
-
k_Reference is the known rate coefficient for the reaction of OH with the reference compound.
A plot of ln([Epoxide]₀ / [Epoxide]t) versus ln([Reference]₀ / [Reference]t) should yield a straight line passing through the origin. The slope of this line is the ratio of the rate coefficients (k_Epoxide / k_Reference). The unknown rate coefficient, k_Epoxide, can then be calculated by multiplying the slope by the known rate coefficient of the reference compound.
Quantitative Data
The following table summarizes the experimentally determined rate coefficients for the gas-phase reaction of various epoxides with OH radicals at 298 K.
| Compound | Formula | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
| This compound | cis-CH₃CH(O)CHCH₃ | (1.50 ± 0.28) x 10⁻¹² | [1][2] |
| trans-2,3-Epoxybutane | trans-CH₃CH(O)CHCH₃ | (1.81 ± 0.33) x 10⁻¹² | [1][2] |
| 1,2-Epoxybutane | CH₃CH₂CH(O)CH₂ | (1.98 ± 0.29) x 10⁻¹² | [1][2] |
| 1,2-Epoxyhexane | C₄H₉CH(O)CH₂ | (5.77 ± 0.83) x 10⁻¹² | [1][2] |
| Cyclohexene Oxide | C₆H₁₀O | (5.93 ± 1.13) x 10⁻¹² | [1][2] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the gas-phase kinetic study.
References
Application Notes and Protocols for cis-2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of cis-2,3-epoxybutane (CAS No. 1758-33-4). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a highly flammable, colorless liquid.[1][2] It is classified as a skin and eye irritant and may cause respiratory irritation.[3][4] The following table summarizes its key quantitative properties.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O | [1][2][3] |
| Molecular Weight | 72.11 g/mol | [4] |
| Boiling Point | 60 - 61 °C (140 - 141.8 °F) | [1][3][5] |
| Melting Point | -84 to -83 °C (-119.2 to -117.4 °F) | [1][3][5] |
| Flash Point | -21.7 °C (-7.1 °F) | [1][3] |
| Density | 0.826 g/mL at 25 °C | [5] |
| Purity | 97% - 98% | [2] |
| Refractive Index | n20/D 1.383 |
Experimental Protocols
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1] Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin exposure.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][5] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges is required.[1]
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[1][5]
-
Ignition Sources: This compound is highly flammable.[3] Keep away from open flames, hot surfaces, sparks, and any other potential ignition sources.[1][5] Use only non-sparking tools.[1]
-
Grounding: To prevent ignition from static electricity, all metal parts of equipment must be grounded.[1][3] Take precautionary measures against static discharges.[1][5]
-
Transferring: When transferring the liquid, use spark-proof tools and explosion-proof equipment.[1]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1][3]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[3] Wash hands thoroughly after handling.
Storage Procedures
-
Storage Conditions: Store in an explosion-proof refrigerator.[6] Keep the container tightly closed in a dry and well-ventilated place.[7]
-
Inert Atmosphere: For long-term storage and to maintain purity, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[5]
-
Moisture Sensitivity: The material is moisture-sensitive and should be protected from water.[6][7]
Emergency Procedures
-
Spill Response:
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
-
Visualized Workflows
The following diagrams illustrate the key workflows for handling and storing this compound safely.
Caption: Safe Handling Workflow for this compound.
Caption: Proper Storage Protocol for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 98% | CymitQuimica [cymitquimica.com]
- 3. fishersci.ie [fishersci.ie]
- 4. This compound | C4H8O | CID 92162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2,3-EPOXYBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols: cis-2,3-Epoxybutane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2,3-Epoxybutane, a meso compound, serves as a valuable and cost-effective chiral building block in the stereoselective synthesis of pharmaceutical intermediates. Its symmetrical nature allows for desymmetrization through enantioselective ring-opening reactions, providing access to a variety of chiral synthons. This document outlines the application of this compound in the synthesis of a key pharmaceutical intermediate, (2S,3R)-3-amino-2-butanol, a precursor to the antitubercular drug Ethambutol. Detailed protocols for the synthesis and relevant biological pathways are provided.
Application: Synthesis of Ethambutol Intermediate
Ethambutol is a crucial first-line bacteriostatic agent against Mycobacterium tuberculosis.[1] The therapeutic efficacy of Ethambutol is highly dependent on its stereochemistry, with the (S,S)-enantiomer exhibiting the highest activity.[1] The synthesis of enantiomerically pure Ethambutol can be achieved using chiral amino alcohol precursors. Here, we detail the synthesis of the (2S,3R)-3-amino-2-butanol intermediate starting from this compound.
The overall synthetic strategy involves two key steps:
-
Enantioselective ring-opening of meso-cis-2,3-epoxybutane to form a chiral azido alcohol, (2S,3R)-3-azido-2-butanol.
-
Reduction of the azide to the corresponding amine, yielding (2S,3R)-3-amino-2-butanol.
This intermediate can then be used in the final steps of Ethambutol synthesis.[2][3]
Quantitative Data Summary
| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| 1. Enantioselective Azidolysis | This compound, Trimethylsilyl azide (TMSN₃), Chiral catalyst | (2S,3R)-3-azido-2-butanol | ~85-95 | >95% ee | |
| 2. Azide Reduction | (2S,3R)-3-azido-2-butanol, H₂, Pd/C | (2S,3R)-3-amino-2-butanol | >95 | >99% (retention of stereochemistry) | |
| 3. Synthesis of Ethambutol (from a similar precursor) | (S)-2-amino-1-butanol, 1,2-dichloroethane | (S,S)-Ethambutol | High | High | [2] |
Note: Specific yields and enantiomeric excess can vary based on the chiral catalyst and reaction conditions used in the azidolysis step. The data presented is representative of typical outcomes for such transformations.
Experimental Protocols
Protocol 1: Synthesis of (2S,3R)-3-azido-2-butanol via Enantioselective Azidolysis
This protocol describes the asymmetric ring-opening of this compound using a chiral catalyst.
Materials:
-
This compound
-
Trimethylsilyl azide (TMSN₃)
-
Chiral Chromium Salen Complex (or other suitable chiral catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral chromium salen complex (e.g., 0.02-0.05 molar equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To this solution, add this compound (1.0 molar equivalent) followed by the slow, dropwise addition of trimethylsilyl azide (1.1-1.5 molar equivalents).
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, quench the reaction by adding a few drops of trifluoroacetic acid to hydrolyze the silyl ether intermediate.
-
Warm the mixture to room temperature and pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude (2S,3R)-3-azido-2-butanol by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of (2S,3R)-3-amino-2-butanol via Azide Reduction
This protocol outlines the reduction of the azido group to an amine.
Materials:
-
(2S,3R)-3-azido-2-butanol
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve (2S,3R)-3-azido-2-butanol (1.0 molar equivalent) in methanol.
-
Carefully add 10% palladium on carbon (approximately 5-10% by weight of the azide).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield (2S,3R)-3-amino-2-butanol. The product is often of high purity and may not require further purification.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for (2S,3R)-3-amino-2-butanol.
Signaling Pathway of Ethambutol
Caption: Mechanism of action of Ethambutol.
References
Synthesis of Poly(2,3-dimethyloxirane) from cis-2,3-Dimethyloxirane: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(2,3-dimethyloxirane) from the cis-2,3-dimethyloxirane monomer. The focus is on ring-opening polymerization (ROP) techniques, which are pivotal in creating polyethers with potential applications in drug delivery and biomaterials.
Introduction
Polyethers are a class of polymers that possess flexible backbones, high solubility in various solvents, and biocompatibility, making them attractive candidates for biomedical applications.[1][2][3] The synthesis of poly(2,3-dimethyloxirane) from cis-2,3-dimethyloxirane offers a pathway to a specific polyether with a unique stereochemical structure that can influence its physical and biological properties. The polymerization of epoxides like cis-2,3-dimethyloxirane typically proceeds via cationic or anionic ring-opening mechanisms, allowing for control over molecular weight and polymer architecture.[4][5] Understanding and controlling these polymerization processes are crucial for tailoring the polymer's characteristics for specific applications, such as the formulation of drug delivery systems.[6][7]
Polymerization Mechanisms
The synthesis of poly(2,3-dimethyloxirane) from cis-2,3-dimethyloxirane is primarily achieved through ring-opening polymerization (ROP), which can be initiated by either cationic or anionic species. The choice of mechanism significantly impacts the stereochemistry and properties of the resulting polymer.
A simplified overview of the polymerization process is depicted below:
Caption: General workflow for the synthesis of poly(2,3-dimethyloxirane).
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of epoxides is typically initiated by strong Lewis acids or protonic acids.[4] The mechanism involves the formation of an oxonium ion, which is then attacked by a monomer molecule, leading to chain propagation. The stereochemistry of CROP of cyclic ethers can be complex, often leading to a mixture of stereochemical configurations in the polymer backbone.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is initiated by strong bases, such as alkoxides.[5] The initiator attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an alkoxide propagating species. AROP of epoxides is known to proceed with inversion of stereochemistry at the carbon atom undergoing nucleophilic attack. For cis-2,3-dimethyloxirane, this stereospecificity is expected to result in a polymer with a regular repeating stereostructure.
Experimental Protocols
The following are detailed protocols for the cationic and anionic ring-opening polymerization of cis-2,3-dimethyloxirane. These protocols are based on established procedures for similar epoxides and should be adapted and optimized for specific experimental setups.
Protocol 1: Cationic Ring-Opening Polymerization (CROP)
This protocol describes a general procedure for the CROP of cis-2,3-dimethyloxirane using boron trifluoride etherate (BF₃·OEt₂) as the initiator.
Materials:
-
cis-2,3-Dimethyloxirane (purified by distillation over CaH₂)
-
Boron trifluoride etherate (BF₃·OEt₂) (distilled prior to use)
-
Anhydrous dichloromethane (DCM) (distilled from CaH₂)
-
Methanol (for quenching)
-
Hexanes (for precipitation)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask and other dry glassware
Procedure:
-
Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas.
-
Monomer Addition: Anhydrous DCM is transferred to the Schlenk flask via cannula. cis-2,3-Dimethyloxirane is then added via syringe. The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C) in a suitable bath.
-
Initiation: A stock solution of BF₃·OEt₂ in anhydrous DCM is prepared in a separate dry flask under an inert atmosphere. The desired amount of the initiator solution is then added dropwise to the stirred monomer solution.
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture at different time intervals.
-
Termination: The polymerization is quenched by the addition of a small amount of methanol.
-
Purification: The polymer solution is concentrated under reduced pressure. The concentrated solution is then slowly added to a large volume of a non-solvent, such as cold hexanes, with vigorous stirring to precipitate the polymer.
-
Isolation: The precipitated polymer is collected by filtration or decantation, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40 °C) to a constant weight.
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). ¹H and ¹³C NMR spectroscopy should be used to confirm the polymer structure.[8][9]
Caption: Experimental workflow for cationic ring-opening polymerization.
Protocol 2: Anionic Ring-Opening Polymerization (AROP)
This protocol outlines a general procedure for the AROP of cis-2,3-dimethyloxirane using potassium tert-butoxide (t-BuOK) as the initiator.
Materials:
-
cis-2,3-Dimethyloxirane (purified by distillation over CaH₂)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
Methanol (for quenching)
-
Hexanes (for precipitation)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask and other dry glassware
Procedure:
-
Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas.
-
Initiator Addition: The calculated amount of t-BuOK is added to the flask under a positive pressure of inert gas. Anhydrous THF is then added to dissolve the initiator.
-
Monomer Addition: cis-2,3-Dimethyloxirane is added to the initiator solution via syringe at the desired reaction temperature (e.g., room temperature or elevated temperatures).
-
Polymerization: The reaction mixture is stirred for the desired period (e.g., 24 to 72 hours).
-
Termination: The polymerization is terminated by the addition of a small amount of methanol.
-
Purification: The polymer solution is concentrated, and the polymer is precipitated in a non-solvent like hexanes.
-
Isolation: The polymer is collected by filtration, washed, and dried under vacuum.
Characterization: The polymer should be analyzed using GPC and NMR spectroscopy to determine its molecular weight, PDI, and structure.[8][9]
Caption: Experimental workflow for anionic ring-opening polymerization.
Data Presentation
While specific data for the polymerization of cis-2,3-dimethyloxirane is limited in the literature, the following tables provide a template for summarizing the expected quantitative data from the polymerization reactions. Researchers should populate these tables with their experimental results for easy comparison.
Table 1: Cationic Ring-Opening Polymerization of cis-2,3-Dimethyloxirane
| Entry | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n (GPC) ( g/mol ) | PDI (M_w/M_n) |
| 1 | 50:1 | 0 | 2 | |||
| 2 | 100:1 | 0 | 2 | |||
| 3 | 100:1 | -78 | 4 | |||
| 4 | 200:1 | 0 | 4 |
Table 2: Anionic Ring-Opening Polymerization of cis-2,3-Dimethyloxirane
| Entry | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n (GPC) ( g/mol ) | PDI (M_w/M_n) |
| 1 | 50:1 | 25 | 24 | |||
| 2 | 100:1 | 25 | 24 | |||
| 3 | 100:1 | 60 | 12 | |||
| 4 | 200:1 | 25 | 48 |
Stereochemical Considerations
The stereochemistry of the starting cis-2,3-dimethyloxirane monomer is expected to significantly influence the stereostructure of the resulting polymer. In anionic ROP, the reaction is anticipated to proceed with inversion of configuration at the attacked carbon center. This would lead to a polymer with a highly regular, di-syndiotactic-like structure. In contrast, cationic ROP may lead to a less regular structure due to potential side reactions and loss of stereocontrol. The precise stereochemical outcome should be investigated using advanced NMR techniques.[10]
Applications in Drug Delivery
Polyethers are widely explored for their potential in drug delivery due to their biocompatibility and tunable properties.[7] Poly(2,3-dimethyloxirane), with its specific stereochemistry and potential for functionalization, could offer advantages in the design of novel drug delivery systems.
-
Drug Encapsulation: The polymer can be used to formulate nanoparticles or micelles for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.[2]
-
Controlled Release: The degradation rate and drug release profile of the polymer matrix can potentially be tuned by controlling the polymer's molecular weight and architecture.
-
Targeted Delivery: The polymer backbone can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues.
Further research is necessary to fully explore the potential of poly(2,3-dimethyloxirane) in these applications. The synthesis of well-defined polymers using the protocols outlined above is the first critical step in this exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure‐Based Varieties of Polymeric Nanocarriers and Influences of Their Physicochemical Properties on Drug Delivery Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Biomedical Polymer Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [dr.lib.iastate.edu]
- 10. Controlling polymer stereochemistry in ring-opening polymerization: a decade of advances shaping the future of biodegradable polyesters - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Laboratory Safety Protocols for cis-2,3-Epoxybutane: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of cis-2,3-epoxybutane in a laboratory setting. Adherence to these guidelines is critical to minimize risks associated with this chemical. This compound is a highly flammable and reactive compound that can cause skin, eye, and respiratory irritation.[1]
Hazard Identification and Quantitative Data
This compound is classified as a highly flammable liquid and vapor.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Although suspected of causing genetic defects, this has not been conclusively established.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C4H8O | [2] |
| Molecular Weight | 72.11 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 60 - 61 °C (140 - 141.8 °F) | [2][4] |
| Melting Point | -84 to -83 °C (-119.2 to -117.4 °F) | [2][4] |
| Flash Point | -21.7 °C (-7.1 °F) | [2][4] |
| Specific Gravity | 0.826 g/cm³ at 25 °C | [3] |
| Vapor Density | 2.49 | [4] |
Occupational Exposure Limits and Toxicity
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following equipment must be worn at all times in the laboratory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[3] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.
-
Body Protection: A flame-retardant lab coat and additional chemical-resistant apron are necessary.[3] Long-sleeved clothing should be worn to prevent skin contact.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][4] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[4]
Engineering Controls
-
Ventilation: Work exclusively in a well-ventilated area, preferably within a chemical fume hood with a tested and certified face velocity.[3][4]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[4]
-
Ignition Sources: All sources of ignition, including open flames, hot surfaces, and sparks, must be strictly excluded from the handling area.[2][4] Use explosion-proof electrical and lighting equipment.[4]
Handling and Storage Protocol
Handling:
-
Ground and bond all containers and receiving equipment to prevent static discharge.[4]
-
Use only non-sparking tools.[4]
-
Avoid breathing vapors and prevent contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the work area.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]
-
Keep away from heat, sparks, and open flames.[2]
-
Store under an inert atmosphere (e.g., nitrogen or argon) as this compound may form explosive peroxides upon prolonged storage and is sensitive to moisture.[2]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2]
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate all personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all this compound waste in a dedicated, sealed, and properly labeled container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4]
Visualized Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Epoxidation of cis-2-Butene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the yield of cis-2,3-epoxybutane from the epoxidation of cis-2-butene. This resource addresses common experimental challenges and offers detailed protocols and data to guide your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during the epoxidation of cis-2-butene, presented in a question-and-answer format.
Issue 1: Low or No Conversion of cis-2-Butene
Q: My reaction shows low or no conversion of the starting alkene. What are the primary factors to investigate?
A: Low or no conversion in an epoxidation reaction can often be attributed to several key factors. A systematic investigation is crucial for identifying the root cause.
-
Reagent Quality:
-
Oxidizing Agent: Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are unstable and can decompose upon storage. Ensure you are using a fresh, active batch of the oxidizing agent. For catalytic reactions using hydrogen peroxide, verify its concentration.
-
cis-2-Butene: While less common, impurities in the starting alkene can sometimes interfere with the reaction. Ensure the purity of your cis-2-butene.
-
-
Reaction Conditions:
-
Temperature: Epoxidation reactions are typically exothermic. For highly reactive systems, running the reaction at a lower temperature (e.g., 0 °C) can prevent unwanted side reactions and improve selectivity. Conversely, for less reactive systems, a moderate increase in temperature may be necessary to initiate the reaction.
-
Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Insufficient reaction time will result in incomplete conversion.
-
-
Catalyst Activity (for catalytic reactions):
-
Catalyst Integrity: If you are employing a catalyst, such as a manganese complex, its activity can be compromised by improper handling, storage, or activation.
-
Catalyst Loading: Inefficient catalysis may necessitate a higher catalyst loading. While some systems are effective at low loadings (0.1 mol%), others may require higher concentrations.[1]
-
Logical Troubleshooting Workflow for Low Conversion
References
preventing unwanted polymerization of cis-2,3-epoxybutane during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the unwanted polymerization of cis-2,3-epoxybutane during storage. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your material.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Action |
| Increased viscosity or gel formation in the stored sample. | Unwanted polymerization has occurred. This is often initiated by contaminants, elevated temperatures, or exposure to light. | 1. Isolate the affected container immediately to prevent contamination of other batches. 2. Do not attempt to use the material. Polymerized epoxides will not perform as expected in reactions. 3. Review your storage conditions. Ensure the material is stored in a cool, dark, and dry place, away from sources of heat, light, and incompatible substances. 4. Check for potential contaminants. Acidic or basic residues on glassware or storage containers can initiate polymerization. Ensure all equipment is thoroughly cleaned and dried before use. |
| Discoloration of the material (e.g., yellowing). | This may be an early sign of degradation or polymerization. | 1. Perform a quality control check. Use analytical methods such as GC-MS or HPLC to check for the presence of oligomers or other impurities. 2. If impurities are detected, consider purification if feasible, though this may be difficult for a reactive monomer. 3. If no significant impurities are found, continue to monitor the material closely. Store a small sample under accelerated conditions (e.g., slightly elevated temperature) to assess its stability. |
| Inconsistent reaction outcomes using a stored batch of this compound. | Partial polymerization or degradation may have altered the effective concentration of the monomer. | 1. Re-characterize the starting material. Use techniques like NMR spectroscopy or titration to determine the purity of the epoxide. 2. Analyze for oligomers. Employ GC-MS or HPLC to detect the presence of low molecular weight polymers. 3. If the material is compromised, it should be discarded. Use a fresh, properly stored batch for your experiments to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unwanted polymerization of this compound during storage?
A1: The primary causes of unwanted polymerization are:
-
Contamination: Traces of acids (including Lewis acids), bases, or other nucleophilic or electrophilic species can catalyze ring-opening polymerization.[1][2]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including polymerization.[3]
-
Exposure to Light: UV light can provide the energy to initiate polymerization reactions.
-
Improper Storage Containers: Containers made of materials that can leach acidic or basic substances can initiate polymerization.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool, dry, and well-ventilated place.[3] Refrigeration (2-8 °C) is recommended for long-term storage.
-
Light: Store in an amber or opaque container to protect from light.
-
Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen, which can contribute to degradation pathways.
-
Container: Use clean, dry, and inert containers, such as borosilicate glass. Ensure containers are tightly sealed.[3]
Q3: Should I use an inhibitor to prevent the polymerization of this compound?
A3: While specific inhibitor studies for this compound are not widely published, the use of inhibitors is a common practice for stabilizing reactive monomers. For analogous compounds, phenolic inhibitors are often used.
| Inhibitor Type | Typical Concentration Range (for analogous monomers) | Mechanism of Action |
| Phenolic Compounds (e.g., Hydroquinone, Butylated Hydroxytoluene - BHT) | 10-200 ppm | Act as radical scavengers, which can interrupt free-radical polymerization pathways.[4] |
Note: The effectiveness of an inhibitor depends on the specific storage conditions and potential contaminants. If you choose to use an inhibitor, it is crucial to perform small-scale stability tests to determine its efficacy and compatibility.
Q4: How can I detect if my this compound has started to polymerize?
A4: Early detection is key to preventing the use of compromised material.
-
Visual Inspection: Look for an increase in viscosity, the formation of precipitates, or a change in color.
-
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the monomer, as well as to detect the presence of dimers, trimers, and other small oligomers.[5][6]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the monomer from its degradation products and oligomers, allowing for their quantification.[7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can show changes in the chemical environment of the protons and carbons, indicating polymerization. The appearance of new signals corresponding to the polyether backbone is a clear indicator.
-
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol can be used to assess the short-term stability of this compound under stressed conditions.
-
Sample Preparation: Prepare several small, sealed vials of this compound from the same batch. If testing inhibitors, prepare samples with and without the inhibitor at various concentrations.
-
Storage Conditions: Place the vials in controlled-temperature environments. A typical starting point for accelerated testing is 40°C.[3] Include a control sample stored at the recommended storage temperature (e.g., 4°C).
-
Time Points: Analyze the samples at regular intervals (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, analyze the samples using a suitable analytical method (e.g., GC-MS or HPLC) to quantify the remaining monomer and detect the formation of any oligomers or degradation products.
-
Evaluation: Compare the results from the accelerated conditions to the control sample. A significant decrease in the monomer concentration or the appearance of degradation products indicates instability.
Protocol 2: Detection of Oligomers by GC-MS
This protocol provides a general guideline for the detection of low molecular weight polymers of this compound.
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the monomer from its oligomers.
-
Injection: Use a split injection to avoid overloading the column.
-
Temperature Program: Start at a low temperature (e.g., 40°C) to resolve the monomer, then ramp to a higher temperature (e.g., 250-300°C) to elute any potential oligomers.
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Scan Range: Set the mass scan range to cover the expected masses of the monomer and several oligomeric units (e.g., m/z 35-500).
-
-
Data Analysis:
-
Identify the peak for the this compound monomer based on its retention time and mass spectrum.
-
Search for peaks at later retention times with mass spectra that show repeating units of the monomer mass (72.11 g/mol ). The fragmentation patterns of these oligomers will likely show characteristic losses of fragments of the monomer.
-
Polymerization Mechanisms
Unwanted polymerization of this compound typically proceeds through either a cationic or an anionic ring-opening mechanism.
Cationic Polymerization
Initiated by acidic species (H⁺ or Lewis acids), this is a common pathway for unwanted polymerization.
Caption: Acid-catalyzed ring-opening polymerization of this compound.
Anionic Polymerization
Initiated by basic or nucleophilic species (Nu⁻), this pathway can also lead to unwanted polymer formation.
Caption: Base-catalyzed ring-opening polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. The use of phenolic compounds as free-radical polymerization inhibitors | Semantic Scholar [semanticscholar.org]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Purification of cis-2,3-Epoxybutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of cis-2,3-epoxybutane from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem: Low yield of purified this compound after distillation.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Before purification, ensure the epoxidation reaction has gone to completion. Monitor the reaction progress using techniques like GC or TLC to confirm the consumption of the starting alkene. |
| Product Loss During Workup | This compound is volatile (boiling point: 60-61°C) and can be lost during solvent removal under reduced pressure.[1][2] Use a cooled trap and avoid excessive vacuum or heat during solvent evaporation. |
| Hydrolysis of the Epoxide | The epoxide ring is susceptible to acid-catalyzed hydrolysis, especially in the presence of water, leading to the formation of 2,3-butanediol.[3][4] Ensure all glassware is dry and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly with cold, neutral pH water and immediately dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). |
| Inefficient Fractional Distillation | The boiling points of this compound (60-61°C) and potential impurities like the trans-isomer (53-54°C) or unreacted starting material (cis-2-butene, bp: 4°C) can be close. Use a fractionating column with a high number of theoretical plates for efficient separation.[5] Maintain a slow and steady distillation rate.[5] |
| Polymerization | Epoxides can polymerize under acidic or basic conditions, or when heated.[6] Avoid strong acids or bases during workup and keep the distillation temperature as low as possible. |
Problem: The purified product is contaminated with the trans-isomer.
| Possible Cause | Recommended Solution |
| Non-stereospecific epoxidation | The choice of epoxidizing agent and reaction conditions can affect the stereoselectivity of the reaction. Review the synthesis protocol to optimize for the formation of the cis-epoxide. |
| Inadequate separation | The boiling points of cis- and trans-2,3-epoxybutane are very close. A highly efficient fractional distillation column is required for their separation.[5] Alternatively, preparative gas chromatography can be used for small-scale, high-purity separations. |
Problem: The final product is contaminated with solvent.
| Possible Cause | Recommended Solution |
| Azeotrope formation | This compound may form azeotropes with certain solvents, making them difficult to separate by simple distillation. Check for known azeotropes and consider using a different solvent for extraction or reaction if possible. |
| Inefficient solvent removal | Ensure sufficient time and appropriate conditions (temperature and pressure) are used during solvent evaporation, while being mindful of the product's volatility. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted cis-2-butene, the trans-2,3-epoxybutane isomer, 2,3-butanediol (from hydrolysis), and residual solvent from the reaction or extraction steps. Depending on the oxidant used (e.g., a peroxy acid), byproducts from the oxidant (e.g., the corresponding carboxylic acid) may also be present.
Q2: What is the recommended method for purifying this compound on a laboratory scale?
A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale.[5] It allows for the separation of the product from impurities with different boiling points. For very high purity requirements, preparative gas chromatography can be employed.
Q3: How can I avoid hydrolysis of the epoxide during the workup?
A3: To prevent hydrolysis, minimize contact with water and avoid acidic conditions.[4] If an aqueous wash is necessary, use deionized water and keep the contact time short. Promptly and thoroughly dry the organic phase with an anhydrous drying agent like magnesium sulfate or sodium sulfate before proceeding with distillation.
Q4: What are the key physical properties of this compound relevant to its purification?
A4: The most important physical properties for purification are the boiling point and density.
| Property | Value |
| Boiling Point | 60-61 °C[1][2] |
| Density | 0.826 g/mL at 25 °C[1][2] |
| Melting Point | -84 to -83 °C[1][2] |
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Gas chromatography (GC) is an excellent method for determining the purity of this compound and quantifying the presence of volatile impurities, including the trans-isomer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Preparation:
-
Ensure the crude this compound has been appropriately worked up to remove any acids, bases, and salts. The organic solution should be thoroughly dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus. A Vigreux column is suitable for this purpose. For improved separation, a packed column (e.g., with Raschig rings or metal sponge) can be used.
-
Use a round-bottom flask of an appropriate size for the distillation pot. The flask should not be more than two-thirds full.
-
Place a magnetic stir bar in the distillation flask to ensure smooth boiling.
-
Position the thermometer correctly, with the top of the bulb level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Use a condenser with a good flow of cold water.
-
The receiving flask can be cooled in an ice bath to minimize the loss of the volatile product.
-
-
Distillation Procedure:
-
Gently heat the distillation flask using a heating mantle.
-
Observe the vapor rising up the fractionating column.
-
Collect any low-boiling fractions (e.g., residual solvent or trans-isomer) that distill over at a lower temperature. The boiling point of trans-2,3-epoxybutane is approximately 54°C.
-
When the temperature stabilizes at the boiling point of this compound (60-61°C), change the receiving flask to collect the pure product.[1][2]
-
Continue distillation until most of the product has been collected, but do not distill to dryness.
-
Stop the heating and allow the apparatus to cool down.
-
-
Analysis:
-
Analyze the collected fractions by GC or NMR to determine their purity.
-
Visualizations
Caption: General Purification Workflow
Caption: Troubleshooting Low Yield
References
common side products in cis-2,3-epoxybutane synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2,3-epoxybutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most prevalent side product is meso-2,3-butanediol, which is formed by the hydrolysis of the desired epoxide ring.[1] Other potential impurities include trans-2,3-epoxybutane if the starting cis-2-butene is contaminated with its trans-isomer, and 1,2-epoxybutane if 1-butene is present in the starting material.[2] Additionally, residual unreacted cis-2-butene and the peroxyacid reagent (e.g., m-chloroperoxybenzoic acid, m-CPBA) or its corresponding carboxylic acid byproduct are also common impurities.[3]
Q2: How can I minimize the formation of meso-2,3-butanediol during the synthesis?
A2: The formation of the diol is primarily due to the presence of water and acidic conditions, which can catalyze the ring-opening of the epoxide. To minimize its formation, ensure that all glassware is thoroughly dried and that anhydrous solvents are used. If an acid scavenger, such as sodium bicarbonate, is used during the workup, it should be added carefully to neutralize the acidic byproducts without introducing excessive water.
Q3: What analytical techniques are recommended for identifying and quantifying side products?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both identifying and quantifying the volatile components of the reaction mixture, including the desired epoxide and any isomeric impurities. The mass spectra can confirm the identity of the compounds, while the peak areas in the gas chromatogram can be used for quantification. For less volatile side products like the diol, techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) can be employed.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The epoxidation of alkenes with peroxyacids is typically fast, but low temperatures may slow the reaction rate.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or GC to ensure the disappearance of the starting alkene. If the reaction has stalled, consider extending the reaction time or allowing the reaction mixture to slowly warm to the recommended temperature.
-
-
Degradation of Peroxyacid:
-
Cause: Peroxyacids can be unstable and decompose over time, especially if not stored properly.
-
Solution: Use fresh or properly stored peroxyacid. The activity of the peroxyacid can be checked by titration before use.
-
-
Loss of Product During Workup:
-
Cause: this compound is a volatile compound (boiling point: 60-61 °C) and can be lost during solvent removal.
-
Solution: Use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature to avoid excessive evaporation of the product.
-
Problem 2: High Concentration of meso-2,3-Butanediol in the Product
Possible Causes & Solutions:
-
Presence of Water:
-
Cause: Water in the reaction mixture, either from wet solvents, glassware, or introduced during the workup, can lead to the hydrolysis of the epoxide.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. During the aqueous workup, minimize the contact time of the organic phase with the aqueous phase.
-
-
Acidic Conditions:
-
Cause: The carboxylic acid byproduct from the peroxyacid can catalyze the ring-opening of the epoxide.
-
Solution: Perform a basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup to neutralize the acidic byproduct.
-
Problem 3: Presence of trans-2,3-Epoxybutane in the Product
Possible Causes & Solutions:
-
Impure Starting Material:
-
Cause: The starting cis-2-butene may be contaminated with trans-2-butene. The epoxidation reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product.[4]
-
Solution: Use high-purity cis-2-butene. The purity of the starting material can be verified by GC analysis before starting the synthesis.
-
Data Presentation
Table 1: Physical Properties of this compound and Key Side Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C₄H₈O | 72.11 | 60-61 | 0.826 |
| meso-2,3-Butanediol | C₄H₁₀O₂ | 90.12 | 183-184 | ~1.002 (at 20°C) |
Table 2: Efficiency of 2,3-Butanediol Removal by Liquid-Liquid Extraction
| Extraction Solvent | Solvent to Feed Ratio | % Extraction Achieved |
| 3-Methyl-1-butanol | 5 | 90[5] |
| 1-Butanol | Not specified | - |
| Oleyl Alcohol | Not specified | - |
| 2-Ethyl-1-hexanol | Not specified | - |
| Ethyl Acetate | Not specified | - |
Note: Data is for 2,3-butanediol from aqueous solutions and serves as a general guide.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Epoxidation with m-CPBA
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-2-butene in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution in an ice bath.
-
Reagent Addition: Dissolve m-chloroperoxybenzoic acid (m-CPBA) in the same solvent and add it dropwise to the stirred alkene solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting alkene is consumed.
-
Workup:
-
Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate sequentially with a 10% sodium sulfite solution (to reduce excess peroxyacid), a saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation: Carefully remove the solvent using a rotary evaporator with a cooled trap to obtain the crude this compound.
Protocol 2: Removal of meso-2,3-Butanediol by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude epoxide mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and wash with deionized water or brine. The highly polar meso-2,3-butanediol will preferentially partition into the aqueous phase.
-
Repetition: Repeat the washing step 2-3 times to maximize the removal of the diol.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and carefully remove the solvent by rotary evaporation.
Protocol 3: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are well-sealed.
-
Distillation: Gently heat the crude this compound. Collect the fraction that distills at or near the boiling point of this compound (60-61 °C). The higher-boiling meso-2,3-butanediol (boiling point ~184 °C) will remain in the distillation flask.
-
Product Collection: Collect the purified product in a receiver cooled in an ice bath to minimize evaporation.
Visualizations
References
Technical Support Center: Scale-Up of cis-2,3-Epoxybutane Production
Welcome to the Technical Support Center for the production of cis-2,3-epoxybutane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory and industrial method for synthesizing this compound is the epoxidation of cis-2-butene. This reaction is stereospecific, meaning the cis-conformation of the starting alkene is retained in the epoxide product.[1] Key epoxidation agents include:
-
Peroxycarboxylic acids (e.g., m-chloroperoxybenzoic acid, m-CPBA): Widely used in laboratory settings for their high selectivity.[1][2]
-
Hydrogen peroxide in the presence of a catalyst: A greener and often more economical option for industrial-scale production. Catalysts can include titanium silicalite-1 (TS-1) or other transition metal complexes.
-
Ozone (O₃): Gas-phase epoxidation using ozone has been shown to achieve high selectivity to the epoxide.[3]
Q2: What are the main challenges when scaling up this compound production?
A2: Scaling up from laboratory to pilot or industrial scale introduces several significant challenges that can impact yield, purity, and safety. These include:
-
Heat Management: Epoxidation reactions are highly exothermic. Inadequate heat removal in larger reactors can lead to temperature gradients, reduced selectivity, and an increased risk of thermal runaway.[4]
-
Mixing Efficiency: Achieving uniform mixing of reactants (cis-2-butene, oxidizing agent, and catalyst) becomes more difficult in large vessels, which can result in localized "hot spots" or areas of low reactivity.
-
Catalyst Deactivation: Catalysts can lose activity over time due to poisoning by impurities, coking (the deposition of carbonaceous materials), or sintering at high temperatures.[5]
-
By-product Formation: At larger scales, minor side reactions can become more significant, leading to a more complex product mixture and challenging purification.
-
Purification: Separating this compound from unreacted starting materials, solvents, and by-products at a large scale requires efficient and optimized distillation or other separation techniques.
Q3: What are the primary safety concerns associated with this compound production?
A3: The production of this compound involves several significant safety hazards:
-
Flammability: cis-2-Butene is a highly flammable gas, and this compound is a flammable liquid. Strict control of ignition sources is essential.
-
Explosive Atmospheres: Mixtures of cis-2-butene or this compound vapors with air can be explosive. Proper ventilation and inerting of reactor headspaces are critical.
-
Thermal Runaway: The exothermic nature of the epoxidation reaction can lead to a rapid, uncontrolled increase in temperature and pressure, potentially resulting in a reactor rupture.[4]
-
Reactivity of Epoxides: Epoxides are reactive molecules that can undergo further reactions, including polymerization, if not handled and stored correctly.
-
Toxicity: While specific toxicity data for this compound is limited, epoxides as a class of compounds can be irritants and sensitizers. Appropriate personal protective equipment (PPE) should always be used.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify stoichiometry of reactants. - Increase reaction time. - Increase reaction temperature (monitor for by-product formation). - Confirm catalyst activity. |
| Poor Mixing | - Increase agitation speed. - Evaluate impeller design for better mass transfer. - In fixed-bed reactors, check for channeling. |
| Catalyst Deactivation | - Analyze catalyst for poisons (e.g., sulfur compounds). - Implement a catalyst regeneration protocol. - Consider a guard bed to remove impurities before the main reactor. |
| Side Reactions | - Lower reaction temperature. - Optimize reactant concentrations to favor epoxidation. - Analyze for by-products to identify competing reaction pathways. |
Problem 2: Low Selectivity (High By-product Formation)
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | - Reduce reactor temperature. - Improve heat removal with more efficient cooling systems. - For exothermic reactions, consider slower addition of the oxidizing agent. |
| Incorrect Reactant Ratio | - Optimize the molar ratio of cis-2-butene to the oxidizing agent. An excess of either can lead to side reactions. |
| By-products from Ring-Opening | - Ensure the reaction medium is not overly acidic or basic, which can catalyze the opening of the epoxide ring. - Minimize the presence of nucleophiles (e.g., water) if they are not part of the desired reaction pathway. |
| Isomerization of Starting Material | - Ensure the purity of the cis-2-butene feed. - Analyze the reaction mixture for the presence of trans-2-butene or 1-butene. |
Problem 3: Catalyst Deactivation
| Possible Cause | Troubleshooting Step |
| Poisoning | - Identify and remove impurities from the feed streams. Common poisons include sulfur and nitrogen compounds. - Use guard beds to protect the main catalyst bed. |
| Coking/Fouling | - Decrease reaction temperature to minimize polymerization and decomposition reactions on the catalyst surface. - Implement a regeneration procedure, such as a controlled burnout of carbon deposits with a dilute oxygen stream.[6] |
| Sintering | - Operate at the lowest effective temperature to prevent the agglomeration of active catalyst sites. - Ensure the catalyst support is thermally stable under reaction conditions. |
| Mechanical Attrition (for packed beds) | - Ensure proper loading of the catalyst to prevent crushing. - Use a catalyst with high mechanical strength. |
Data Presentation
Table 1: Typical Reaction Parameters for cis-2-Butene Epoxidation
| Parameter | Laboratory Scale (m-CPBA) | Pilot/Industrial Scale (Catalytic H₂O₂) | Gas Phase (Ozone) |
| Oxidizing Agent | m-Chloroperoxybenzoic acid | Hydrogen peroxide (30-70%) | Ozone in O₂/N₂ mixture |
| Catalyst | None | Titanium Silicalite-1 (TS-1) | None |
| Solvent | Dichloromethane, Chloroform | Methanol, t-Butanol | None (gas phase) |
| Temperature | 0 - 25 °C | 40 - 80 °C | 300 - 350 °C[3] |
| Pressure | Atmospheric | 1 - 10 bar | 0.5 - 2 bar[3] |
| Selectivity | >95% | 85 - 95% | ~90%[3] |
Table 2: Common By-products in this compound Synthesis
| By-product | Formation Pathway | Mitigation Strategy |
| 2,3-Butanediol | Hydrolysis of the epoxide ring | Minimize water content in the reaction mixture. |
| Acetaldehyde, Acetic Acid | Oxidative cleavage of the double bond | Optimize oxidant concentration and reaction temperature. |
| trans-2,3-Epoxybutane | Isomerization of cis-2-butene starting material | Use high-purity cis-2-butene. |
| Polymers | Acid or base-catalyzed polymerization of the epoxide | Maintain neutral pH and moderate temperatures during and after the reaction. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound using m-CPBA
-
Reactor Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is placed in an ice-water bath.
-
Reactant Charging: Dissolve 10.0 g of cis-2-butene in 200 mL of dichloromethane and add it to the flask.
-
Reagent Addition: Dissolve 35.0 g of m-chloroperoxybenzoic acid (m-CPBA, ~77% purity) in 150 mL of dichloromethane. Add this solution dropwise to the stirred cis-2-butene solution over 1 hour, maintaining the reaction temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate sequentially with a 10% sodium sulfite solution, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure this compound.
Protocol 2: Conceptual Pilot-Scale Synthesis in a Fixed-Bed Reactor
-
Reactor System: A jacketed fixed-bed reactor packed with a titanium silicalite-1 (TS-1) catalyst. The system includes feed pumps for cis-2-butene and hydrogen peroxide/solvent, a pre-heater, and a back-pressure regulator.
-
Catalyst Activation: The catalyst bed is pre-treated by flowing a hot inert gas (e.g., nitrogen) to remove any adsorbed moisture.
-
Reaction Start-up:
-
A solvent (e.g., methanol) is introduced into the reactor at the desired reaction temperature (e.g., 60 °C) and pressure (e.g., 5 bar).
-
cis-2-Butene is then introduced into the solvent stream.
-
Once the system is stable, the hydrogen peroxide solution (e.g., 50% in the same solvent) is slowly introduced into the reactor.
-
-
Steady-State Operation: The flow rates of the reactants are adjusted to achieve the desired conversion and selectivity. The reactor temperature is controlled by circulating a heat-transfer fluid through the jacket.
-
Product Collection and Analysis: The reactor effluent is cooled and depressurized. The product mixture is collected and analyzed by gas chromatography (GC) to determine the conversion of cis-2-butene and the selectivity to this compound.
-
Purification: The product stream is directed to a distillation column for the separation of unreacted cis-2-butene (which can be recycled), solvent, and by-products from the desired this compound.
Mandatory Visualizations
Caption: Laboratory-scale synthesis workflow for this compound.
Caption: Reaction pathway for the epoxidation of cis-2-butene.
Caption: Troubleshooting logic for low yield in this compound production.
References
- 1. 2,3-Epoxybutane [webbook.nist.gov]
- 2. 2,3-Epoxybutane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting cis-2,3-Epoxybutane Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion rates in reactions involving cis-2,3-epoxybutane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for the ring-opening of this compound?
The ring-opening of this compound primarily occurs through two distinct mechanisms depending on the pH of the reaction medium: acid-catalyzed and base-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile (e.g., water) then attacks one of the electrophilic carbons of the epoxide ring. For a symmetrical epoxide like this compound, the attack can occur at either carbon, leading to the formation of a trans-diol. The reaction proceeds through a mechanism with significant SN1 character, where a partial positive charge develops on the carbon atoms of the epoxide ring.[1]
-
Base-Catalyzed Hydrolysis: Under basic or neutral conditions, a strong nucleophile (e.g., hydroxide ion) directly attacks one of the epoxide carbons in an SN2 reaction.[1] This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack and resulting in the formation of a trans-diol. For this compound, the nucleophile will attack the less sterically hindered carbon, though in this symmetrical molecule, both carbons are equally accessible.
Q2: My this compound reaction has a very low conversion rate. What are the most common causes?
Low conversion rates can be attributed to several factors. A systematic approach to troubleshooting is recommended.[2] Key areas to investigate include:
-
Catalyst Issues: In acid- or base-catalyzed reactions, the catalyst may be inactive or used in an insufficient amount. Forgetting to add the catalyst is a common oversight.
-
Reaction Temperature: The reaction may be too slow at the current temperature. Conversely, excessively high temperatures can lead to side reactions and decomposition of reactants or products.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Reagent Quality: The this compound or other reagents may be impure. The presence of water, in non-hydrolysis reactions, can consume reagents or alter the reaction pathway.
-
Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to low conversion rates.
Q3: I am observing the formation of a viscous, sticky substance in my reaction mixture. What is likely happening?
The formation of a viscous or polymeric substance is a strong indication of epoxide polymerization.[3] This is a common side reaction, especially under certain acidic conditions.[4] The highly reactive nature of the epoxide ring makes it susceptible to cationic ring-opening polymerization, where one epoxide molecule is opened by another protonated epoxide, initiating a chain reaction.
Q4: How can I monitor the progress of my this compound reaction?
Regular monitoring of the reaction is crucial for determining the optimal reaction time and identifying potential issues. Common techniques include:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product.
-
Gas Chromatography (GC): A quantitative method to determine the conversion rate by measuring the relative peak areas of the starting material and product. A GC-Mass Spectrometry (GC-MS) system can also help in identifying any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by taking aliquots from the reaction mixture. Changes in the characteristic signals of the epoxide and the appearance of product signals can be tracked.
Troubleshooting Guides
Issue 1: Low Conversion Rate
This guide provides a step-by-step approach to diagnosing and resolving low conversion rates in your this compound reactions.
| Observation | Potential Cause | Recommended Action |
| No or very little product formation. | 1. Catalyst issue: Inactive, insufficient, or forgotten catalyst. 2. Incorrect temperature: Reaction temperature is too low. 3. Reagent issue: Degradation of this compound or other critical reagents. | 1. Verify the addition and concentration of the catalyst. If necessary, add a fresh batch of catalyst. 2. Gradually increase the reaction temperature in increments of 5-10 °C, monitoring for product formation and potential side reactions. 3. Use freshly opened or purified reagents. Verify the purity of the starting material via GC or NMR. |
| Reaction starts but stalls before completion. | 1. Catalyst deactivation: The catalyst may be consumed or deactivated over time. 2. Equilibrium reached: The reaction may be reversible. | 1. Add an additional portion of the catalyst. 2. If the reaction is reversible, consider strategies to shift the equilibrium, such as removing a byproduct. |
| Slow reaction rate. | 1. Insufficient heating: The reaction requires more thermal energy. 2. Low catalyst concentration: The catalytic activity is too low. 3. Poor solvent choice: The solvent may not be optimal for the reaction. | 1. Increase the reaction temperature, while monitoring for side product formation. 2. Increase the catalyst loading incrementally. 3. Consult the literature for optimal solvents for the specific reaction type. |
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or extra peaks in a GC chromatogram indicates the formation of side products.
| Observation | Potential Cause | Recommended Action |
| Formation of a high molecular weight, viscous material. | Polymerization: Cationic polymerization of the epoxide, often initiated by strong acids. | 1. Reduce the concentration of the acid catalyst. 2. Run the reaction at a lower temperature. 3. Consider using a milder acid catalyst. |
| Multiple unexpected spots/peaks. | Various side reactions: These can include rearrangement products or reactions with impurities. | 1. Analyze the side products using GC-MS or NMR to identify their structures. 2. Purify the starting materials to remove potential interfering impurities. 3. Adjust reaction conditions (temperature, catalyst) to disfavor the formation of the identified side products. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound hydrolysis in the literature, the following tables provide illustrative data based on general principles of epoxide reactivity. This data should be used as a general guide for expected trends.
Table 1: Illustrative Conversion Rates for Acid-Catalyzed Hydrolysis of this compound
| Temperature (°C) | Catalyst (0.1 M H₂SO₄) | Reaction Time (hours) | Illustrative Conversion (%) |
| 25 | Present | 1 | 30 |
| 25 | Present | 4 | 75 |
| 40 | Present | 1 | 60 |
| 40 | Present | 4 | 95 |
| 25 | Absent | 4 | < 5 |
Table 2: Illustrative Conversion Rates for Base-Catalyzed Hydrolysis of this compound
| pH | Catalyst (NaOH) | Reaction Time (hours) | Illustrative Conversion (%) |
| 9 | Present | 4 | 20 |
| 11 | Present | 4 | 60 |
| 13 | Present | 4 | >95 |
| 7 | Absent | 4 | < 5 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., water or a water/co-solvent mixture like acetone or THF).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., 0.1 M sulfuric acid) to the stirred solution.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress of the reaction by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Base Addition: Add an aqueous solution of a strong base (e.g., 1 M sodium hydroxide) to the stirred solution.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the base with a weak acid (e.g., dilute hydrochloric acid).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Base-catalyzed hydrolysis pathway of this compound.
Caption: A logical workflow for troubleshooting low conversion rates.
References
Technical Support Center: Quenching Methods for cis-2,3-Epoxybutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for effectively quenching reactions involving cis-2,3-epoxybutane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in a reaction with this compound?
A1: Quenching is a critical step to terminate the reaction and neutralize any reactive species, such as strong acids, bases, or organometallics, that were used to catalyze or participate in the epoxide ring-opening. This ensures the reaction does not proceed further during workup and allows for the safe isolation of the desired product.
Q2: What are the most common quenching agents for this compound reactions?
A2: The choice of quenching agent depends on the reaction conditions.
-
For acid-catalyzed reactions: A weak base is typically used to neutralize the acid catalyst. Saturated aqueous sodium bicarbonate (NaHCO₃) solution is a common and effective choice.
-
For base-catalyzed reactions: A weak acid is used to neutralize the base. Saturated aqueous ammonium chloride (NH₄Cl) solution is frequently employed.
-
For reactions involving organometallics (e.g., Grignard or organolithium reagents): The reaction is typically quenched by the slow addition of a proton source, often at low temperatures, such as saturated aqueous ammonium chloride solution or water.
Q3: How do I know if the quenching process is complete?
A3: Complete quenching is indicated by the cessation of any exothermic reaction (heat generation) upon addition of the quenching agent. For acid-base neutralizations, you can test the pH of the aqueous layer with pH paper to ensure it is neutral (pH ~7). For reactions involving gas evolution (e.g., quenching a Grignard reagent with water), the cessation of bubbling is a good indicator.
Q4: Can the quenching process affect the stereochemistry of my product?
A4: The ring-opening of epoxides is a stereospecific process, typically proceeding via an Sₙ2 mechanism, which results in an inversion of configuration at the carbon atom that is attacked by the nucleophile. The quenching step itself, which is usually a simple acid-base neutralization or protonation of an alkoxide, does not typically alter the stereochemistry established during the ring-opening reaction.
Troubleshooting Guides
Issue 1: The reaction mixture remains acidic or basic after quenching.
| Possible Cause | Troubleshooting Step |
| Insufficient quenching agent added. | Add more of the appropriate quenching agent (saturated NaHCO₃ for acidic solutions, saturated NH₄Cl for basic solutions) in small portions until the pH of the aqueous layer is neutral. |
| Poor mixing of the biphasic system. | Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous layers, allowing for efficient neutralization. |
| The quenching agent is not concentrated enough. | Use a saturated aqueous solution of the quenching agent to ensure a sufficient concentration of the neutralizing species. |
Issue 2: An emulsion forms during the workup after quenching.
| Possible Cause | Troubleshooting Step |
| Vigorous shaking during extraction. | Gently invert the separatory funnel instead of shaking vigorously. |
| Presence of fine particulate matter. | Filter the reaction mixture through a pad of Celite® or glass wool before extraction. |
| High concentration of salts. | Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. |
Issue 3: Low yield of the desired product after quenching and workup.
| Possible Cause | Troubleshooting Step | | Side reactions during quenching. | * Hydrolysis: If the reaction is quenched too slowly with water or a dilute aqueous solution, the epoxide may undergo hydrolysis to form a diol. Add the quenching agent at a controlled rate, often at a reduced temperature (e.g., 0 °C).* Polymerization: Residual acid or base after incomplete quenching can sometimes catalyze the polymerization of the epoxide. Ensure complete neutralization. | | Product solubility in the aqueous layer. | If the ring-opened product has significant water solubility (e.g., low molecular weight diols), perform multiple extractions with an appropriate organic solvent to maximize recovery. Back-extract the combined aqueous layers with the organic solvent. | | Product degradation. | If the product is sensitive to acid or base, ensure the quenching is performed promptly and efficiently to neutralize the reaction mixture. |
Data Presentation
While specific quantitative data for the quenching efficiency of various agents with this compound is not extensively available in the literature, the following table summarizes the common quenching agents and their general applications in epoxide chemistry. The effectiveness of these agents is typically high when used appropriately.
| Quenching Agent | Reaction Condition | Purpose | Typical Concentration | Key Considerations |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Acid-catalyzed | Neutralize acid catalyst | Saturated solution (~8-9% w/v) | Addition should be slow to control CO₂ evolution. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Base-catalyzed / Organometallic | Neutralize base or protonate alkoxides | Saturated solution (~25-30% w/v) | A milder proton source than water for quenching reactive organometallics. |
| Water (H₂O) | Organometallic / Strongly Basic | Protonate alkoxides | N/A | Can be highly exothermic with reactive reagents; add slowly at low temperature. |
| Dilute Hydrochloric Acid (HCl) | Basic | Neutralize excess strong base | 1 M or 2 M solution | Use with caution as it can promote side reactions if the product is acid-sensitive. |
Experimental Protocols
Protocol 1: General Procedure for Quenching an Acid-Catalyzed Reaction of this compound
-
Cool the reaction mixture: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, GC-MS), cool the reaction vessel to 0 °C in an ice-water bath.
-
Prepare the quenching solution: Have a sufficient volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution ready.
-
Slow addition of quenching agent: Slowly add the saturated aqueous NaHCO₃ solution to the stirred reaction mixture. Be cautious of gas (CO₂) evolution, which can cause foaming and pressure buildup.
-
Monitor pH: Continue adding the NaHCO₃ solution until the gas evolution ceases and the pH of the aqueous layer is approximately 7-8 when tested with pH paper.
-
Proceed to workup: Transfer the biphasic mixture to a separatory funnel for extraction of the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Protocol 2: General Procedure for Quenching a Base-Catalyzed Reaction of this compound
-
Cool the reaction mixture: After the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.
-
Prepare the quenching solution: Have a sufficient volume of saturated aqueous ammonium chloride (NH₄Cl) solution ready.
-
Slow addition of quenching agent: Slowly add the saturated aqueous NH₄Cl solution to the stirred reaction mixture.
-
Check pH: After the addition is complete, check the pH of the aqueous layer to ensure it is neutral (~7).
-
Proceed to workup: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
Mandatory Visualizations
Caption: Workflow for quenching acid-catalyzed this compound reactions.
Caption: Troubleshooting guide for emulsion formation during workup.
selecting the optimal catalyst for cis-2,3-epoxybutane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal catalyst and troubleshooting the synthesis of cis-2,3-epoxybutane.
Frequently Asked Questions (FAQs)
Q1: What is the most common and stereospecific method for synthesizing this compound?
A1: The most common and highly stereospecific method is the epoxidation of cis-2-butene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted syn-addition, meaning the oxygen atom is added to the same face of the double bond, thus retaining the cis-stereochemistry of the starting alkene to yield the desired this compound.[1][2][3][4]
Q2: Are there other effective catalysts for the synthesis of this compound?
A2: Yes, besides peroxy acids, molybdenum-based catalysts have shown significant promise in olefin epoxidation.[5] These can be either homogeneous or heterogeneous catalysts. Molybdenum(VI) complexes, particularly those with Schiff base ligands or supported on materials like porous aromatic frameworks, can catalyze the epoxidation with high selectivity and activity.[5][6] Gas-phase epoxidation using ozone has also been reported with good selectivity.
Q3: What are the potential side reactions during the synthesis of this compound?
A3: A primary side reaction is the hydrolysis of the epoxide ring to form the corresponding diol, which in this case would be meso-2,3-butanediol.[7] This is particularly prevalent in the presence of aqueous acid or base.[7] With some catalysts, isomerization of the starting alkene from cis to trans-2-butene can occur, leading to the formation of the undesired trans-2,3-epoxybutane.
Q4: How can I purify the synthesized this compound?
A4: Purification of this compound can be achieved through distillation.[8][9] Due to its relatively low boiling point, fractional distillation can be effective in separating it from higher-boiling impurities and residual solvent. For reactions using m-CPBA, an aqueous workup is necessary to remove the meta-chlorobenzoic acid byproduct.
Q5: What are the key safety precautions to consider during this synthesis?
A5: When working with peroxy acids like m-CPBA, it is crucial to handle them with care as they can be explosive under certain conditions.[7] General safety measures for handling epoxides include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat), and avoiding contact with skin and eyes. Epoxides are reactive compounds and should be handled with caution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of epoxide | 1. Inactive or decomposed catalyst/reagent. 2. Presence of water in the reaction mixture leading to hydrolysis. 3. Incorrect reaction temperature. 4. Impure starting materials. | 1. Use fresh, properly stored m-CPBA or activate the molybdenum catalyst as per the protocol. 2. Ensure all glassware is dry and use anhydrous solvents. 3. Optimize the reaction temperature; epoxidations with m-CPBA are often run at or below room temperature. 4. Purify the cis-2-butene and solvent before use. |
| Formation of trans-2,3-epoxybutane | Isomerization of cis-2-butene to trans-2-butene before or during epoxidation. | 1. Use a catalyst system known for high stereospecificity, such as m-CPBA. 2. Check the purity of the starting cis-2-butene for any trans-isomer contamination. 3. Optimize reaction conditions (e.g., lower temperature) to minimize isomerization. |
| Presence of meso-2,3-butanediol in the product | Hydrolysis of the epoxide ring. | 1. Use a non-aqueous solvent and ensure anhydrous conditions.[7] 2. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis. 3. Neutralize any acidic byproducts promptly. |
| Difficulty in purifying the product | 1. Incomplete removal of the carboxylic acid byproduct (e.g., m-chlorobenzoic acid). 2. Formation of high-boiling oligomers or polymers. | 1. Perform a thorough aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup to remove acidic impurities. 2. Optimize reaction conditions to minimize side reactions; consider purification by column chromatography if distillation is ineffective. |
Catalyst Performance Data
The following table summarizes representative quantitative data for different catalytic systems used in olefin epoxidation. Note that direct comparison for cis-2-butene is not always available in the literature, and performance can vary based on the specific substrate and reaction conditions.
| Catalyst System | Oxidant | Substrate | Conversion (%) | Selectivity to Epoxide (%) | Turnover Number (TON) / Turnover Frequency (TOF) | Reference |
| m-CPBA | - | cis-alkene | High | High (stereospecific) | Not applicable (stoichiometric) | [1][2][4] |
| Molybdenum Schiff base complexes | TBHP | cis-cyclooctene | 80 | 98 | - | [5] |
| Molybdenum complexes on porous aromatic frameworks | TBHP | cyclohexene | >90 | >90 | TOF: up to 233 h⁻¹ | [6] |
| Molybdenum hydrazonato complexes | TBHP | cis-cyclooctene | 90-99 | 85-95 | TOF (20 min): 350-469 | [10] |
| Titanium silicate catalyst | H₂O₂ | 1-butene | - | ~99 | - | [11] |
TBHP: tert-butyl hydroperoxide
Experimental Protocols
Protocol 1: Epoxidation of cis-2-butene with m-CPBA
Materials:
-
cis-2-butene
-
meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cis-2-butene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of cis-2-butene over 30 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation at low temperature and pressure.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Catalytic Epoxidation with a Molybdenum-based Catalyst (General Procedure)
Materials:
-
cis-2-butene
-
Molybdenum catalyst (e.g., MoO₂(acac)₂)
-
tert-butyl hydroperoxide (TBHP) in decane
-
1,2-dichloroethane (or other suitable solvent)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
To a reaction vessel, add the molybdenum catalyst (e.g., 0.1 mol%) and the solvent.
-
Add cis-2-butene (1.0 eq) and the internal standard.
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Add TBHP (1.2 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a heterogeneous catalyst, it can be recovered by filtration.
-
The product can be isolated from the reaction mixture by distillation.
Visualizations
Caption: Workflow for the synthesis of this compound using m-CPBA.
Caption: Decision logic for selecting an optimal catalyst for this compound synthesis.
References
- 1. If cis-2-butene is treated with meta-chloroperbenzoic acid (MCPBA), what .. [askfilo.com]
- 2. homework.study.com [homework.study.com]
- 3. brainly.com [brainly.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 9. US4402794A - Purification of butylene oxides by extractive distillation with selected extractive distillation solvents - Google Patents [patents.google.com]
- 10. Efficient Molybdenum Hydrazonato Epoxidation Catalysts Operating under Green Chemistry Conditions: Water vs. Decane Competition [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
managing temperature control during exothermic reactions of cis-2,3-epoxybutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions of cis-2,3-epoxybutane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental setup and execution of reactions involving this compound.
Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition
Question: Upon adding the nucleophile (e.g., an amine) to my solution of this compound, I observed a sudden and sharp increase in temperature that was difficult to control. What is happening and what should I do?
Answer:
You are likely experiencing a highly exothermic reaction with a rapid release of heat. The ring-opening of epoxides, particularly with strong nucleophiles like primary and secondary amines, is often highly exothermic.[1][2][3][4] An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal from your reaction vessel. This can lead to a dangerous situation known as thermal runaway.[5][6]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nucleophile.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume and surface area contact with your reaction flask. If using an ice bath, ensure it is a well-mixed slurry of ice and water.
-
Increase Stirring: Vigorous stirring improves heat transfer to the cooling medium and prevents the formation of localized hot spots.
Preventative Measures for Future Experiments:
-
Slow, Controlled Addition: Add the nucleophile dropwise or via a syringe pump over an extended period. This allows the cooling system to dissipate the heat as it is generated.
-
Pre-cooling: Cool both the epoxide solution and the nucleophile solution to the desired reaction temperature before beginning the addition.
-
Dilution: Conducting the reaction at a lower concentration can help to moderate the temperature increase by increasing the thermal mass of the system.
-
Reaction Calorimetry: For scaling up reactions, it is highly recommended to perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) under adiabatic conditions.[5]
Logical Workflow for Troubleshooting Temperature Spikes
Caption: Troubleshooting workflow for an unexpected temperature spike.
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly at Low Temperatures
Question: I am running my reaction at a low temperature to control the exotherm, but the reaction is not starting or is extremely slow. How can I initiate the reaction safely?
Answer:
While low temperatures are crucial for controlling highly exothermic reactions, they can also significantly slow down the reaction kinetics. If the reaction fails to initiate, there is a risk of unreacted reagents accumulating in the flask.[5] A sudden, uncontrolled reaction could then occur if the temperature rises slightly, leading to a dangerous exotherm.
Troubleshooting Steps:
-
Controlled Localized Heating: With vigorous stirring, you can try to gently warm a small spot on the outside of the flask with a heat gun to initiate the reaction. Once initiated, the reaction's own exotherm may be sufficient to sustain it at the desired temperature with proper cooling.
-
Slight Increase in Bath Temperature: Slowly and carefully raise the temperature of the cooling bath by a few degrees. Monitor the reaction temperature closely for any signs of a sudden increase.
-
Catalyst Addition: If applicable to your specific reaction, a small amount of a suitable catalyst may be necessary to initiate the reaction at a lower temperature. Ensure the catalyst itself does not cause a dangerous exotherm upon addition.
-
Initial Higher Temperature Addition: Add a very small, measured amount of the nucleophile at a slightly higher temperature to initiate the reaction. Once the exotherm is observed, immediately cool the reaction to the target temperature before continuing with the slow addition of the remaining reagent.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and why is it a concern with this compound reactions?
A1: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature, which in turn increases the reaction rate, leading to a further increase in heat generation.[5][6] This positive feedback loop can cause a very rapid rise in temperature and pressure, potentially leading to boiling of the solvent, vessel rupture, or an explosion. Reactions of this compound with nucleophiles are often highly exothermic due to the release of ring strain in the three-membered epoxide ring, making them susceptible to thermal runaway if not properly controlled.
Q2: How can I estimate the potential exotherm of my reaction before running it?
A2: While experimental measurement is the most accurate method, you can make a preliminary assessment. The ring-opening of epoxides is a known exothermic process. If you are working with a new nucleophile, you can assume the reaction will be exothermic. For a more quantitative, yet still estimated approach, you can use computational chemistry methods to calculate the enthalpy of reaction (ΔHrxn). For critical applications or scale-up, reaction calorimetry is the standard and recommended method for accurately determining the heat of reaction.[5]
Q3: What are the best cooling methods for small to medium scale reactions (up to 1L)?
A3: For laboratory-scale reactions, several effective cooling methods are available:
-
Ice/Water Bath: Simple and effective for maintaining a temperature of approximately 0 °C.
-
Dry Ice/Solvent Bath: A slurry of dry ice with acetone or isopropanol can maintain a temperature of -78 °C.
-
Jacketed Reactor with Circulating Chiller: This provides the most precise and automated temperature control over a wide range of temperatures. The circulating fluid removes heat from the reactor walls.
Q4: How does the choice of solvent affect temperature control?
A4: The solvent plays a crucial role in temperature management:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase, thus helping to moderate temperature spikes.
-
Boiling Point: A solvent with a higher boiling point provides a larger operating window before the risk of boiling over. However, a lower boiling point can sometimes be used as a safety measure (evaporative cooling), though this requires a carefully designed and open system to avoid pressure buildup.
-
Viscosity: A less viscous solvent generally allows for better mixing and heat transfer.
Q5: Are there any "signaling pathways" I should be aware of when working with these reactions in a drug development context?
A5: In the context of chemical synthesis and process safety, a "signaling pathway" can be interpreted as a decision-making workflow to ensure the reaction is conducted safely and efficiently. For drug development professionals, where reproducibility and safety are paramount, this involves a series of checks and balances from the initial planning stages to the final workup. The following diagram illustrates a logical pathway for managing the thermal risks associated with exothermic epoxide reactions.
Decision Pathway for Thermal Risk Management of Epoxide Reactions
Caption: A decision-making workflow for assessing and mitigating thermal risks.
Data Presentation
The heat of reaction (enthalpy, ΔH) is a critical parameter for safely managing exothermic reactions. Below is a summary of available quantitative data for reactions involving this compound and related compounds.
| Reaction | Nucleophile | Solvent | ΔH (kJ/mol) | Method |
| Reduction of cis-2,3-dimethyloxirane | Lithium triethylborohydride | Triethylene glycol dimethyl ether | -204.2 ± 1.2 | Reaction Calorimetry[6] |
| Ring-opening of various epoxides | Primary and Secondary Amines | Not specified | -98 to -111 | Modulated Temperature Differential Scanning Calorimetry (for aromatic epoxy-amine systems)[7] |
| Ring-opening of Phenyl Glycidyl Ether | Butylamine | Not specified | -102.5 ± 2.5 | Isothermal Differential Scanning Calorimetry[8] |
Experimental Protocols
Protocol: Temperature-Controlled Addition of a Primary Amine to this compound (Laboratory Scale)
This protocol provides a general methodology for the controlled reaction of a primary amine with this compound, focusing on temperature management.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 2-Propanol)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Digital thermometer with a thermocouple probe
-
Addition funnel or syringe pump
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Inert gas supply (e.g., Nitrogen or Argon)
Experimental Workflow
Caption: Experimental workflow for a controlled exothermic reaction.
Detailed Steps:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a digital thermometer probe (ensuring the tip is submerged in the reaction mixture), a stopper, and an addition funnel or a syringe pump inlet under an inert atmosphere.
-
Charging the Reactor: Charge the flask with this compound and the chosen solvent.
-
Initial Cooling: Place the flask in the cooling bath and begin stirring. Allow the solution to cool to the desired initial temperature (e.g., 0 °C).
-
Reagent Preparation: Prepare a solution of the primary amine in the same solvent in the addition funnel or syringe.
-
Controlled Addition: Begin the slow, dropwise addition of the amine solution to the stirred epoxide solution.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction. A slight increase in temperature upon initial addition indicates the reaction has started.
-
Maintaining Temperature: The goal is to maintain a stable internal temperature. If the temperature rises more than a few degrees above the setpoint, slow down or temporarily stop the addition until the temperature returns to the desired range.
-
Post-Addition Stirring: After the addition is complete, continue to stir the reaction at the cooling bath temperature for a specified time to ensure the reaction goes to completion.
-
Warming and Workup: Once the reaction is complete (as determined by an appropriate monitoring technique like TLC or LC-MS), slowly remove the cooling bath and allow the reaction to warm to room temperature before proceeding with the workup procedure.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. www2.oberlin.edu [www2.oberlin.edu]
- 6. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Purity Assessment of cis-2,3-Epoxybutane: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For a reactive and volatile compound like cis-2,3-epoxybutane, a key building block in organic synthesis, robust analytical methods are essential to ensure product quality, safety, and consistency. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, alongside alternative analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. Below is a comparison of the primary methods for analyzing this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Titrimetric Analysis |
| Principle | Separation by chromatography, identification and quantification by mass spectrometry. | Signal intensity is directly proportional to the number of nuclei; quantification against a certified internal standard. | Chemical reaction with the epoxide ring, followed by determination of the endpoint. |
| Primary Use | Identification and quantification of volatile impurities and the main component. | Absolute purity determination without the need for a specific analyte standard. | Determination of total epoxide content (epoxide equivalent weight). |
| Specificity | High; can separate and identify structurally similar impurities and isomers. | High; provides structural information for both the analyte and impurities. | Low; measures total epoxide content, does not distinguish between different epoxides. |
| Sensitivity | High (ng/mL to pg/mL range).[1] | Moderate to low (mg/mL range). | Low (dependent on titrant concentration and sample size). |
| Linearity | Excellent (R² > 0.99 typical).[2][3] | Excellent.[4] | N/A (single point determination). |
| Precision (RSD) | < 15% (intra- and inter-day).[2][3] | Typically < 1%.[5] | < 1% for well-defined systems.[6][7] |
| LOD/LOQ | Low (LOD: ~0.002-0.156 µg/mL, LOQ: ~0.008-0.625 µg/mL for similar compounds).[1] | Higher compared to GC-MS. | Quantitation limit around 0.05% (wt/wt) for 1,2-glycol in epoxy resins.[7] |
| Sample Throughput | Moderate (typically 15-30 min per sample).[2] | High (can be < 10 min per sample). | Low to moderate. |
| Chiral Analysis | Yes, with a suitable chiral column. | Possible with chiral solvating or derivatizing agents, but can be complex. | No. |
Potential Impurities in this compound
The purity profile of this compound is largely dependent on its synthetic route. A common method for its preparation is the epoxidation of cis-2-butene.[8] Based on this, potential impurities may include:
-
Starting Materials: Unreacted cis-2-butene.
-
Stereoisomers: trans-2,3-Epoxybutane.
-
By-products: 2,3-Butanediol (from hydrolysis of the epoxide).[8]
-
Solvent Residues: Residual solvents used in the synthesis and purification steps.
-
Degradation Products: Thermal decomposition can lead to the formation of 3,3-dimethylbutan-2-one, propene, and acetone for a related epoxide.[9]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds, making it highly suitable for the purity assessment of this compound. A validated GC-MS method can provide quantitative results for the main component and any volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Autosampler for precise and reproducible injections.
Proposed GC-MS Method Parameters:
| Parameter | Recommended Value |
| Column | Chiral capillary column (e.g., Rt-βDEXse) for separation of stereoisomers, or a standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) for general purity.[1][10] |
| Injection Volume | 1 µL (split injection, ratio 50:1). |
| Inlet Temperature | 250 °C. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min.[1] |
| Oven Program | Initial temperature of 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 200 °C, hold for 5 minutes. |
| Transfer Line Temp | 280 °C.[1] |
| MS Ion Source Temp | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[1] |
| MS Scan Mode | Full scan (m/z 35-200) for impurity identification and Selected Ion Monitoring (SIM) for quantification of the main component and known impurities. |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require an identical standard for the analyte. It is a powerful tool for determining the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.[11][12]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Integrate the characteristic signals of both the analyte and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
Titrimetric Analysis for Epoxide Equivalent Weight
Titration is a classic analytical method for determining the total epoxide content, expressed as the Epoxide Equivalent Weight (EEW), which is the weight of resin in grams that contains one mole equivalent of epoxide groups.[6]
Principle:
The method is based on the reaction of the epoxide ring with an excess of a hydrohalogen acid (usually HBr), generated in situ from a quaternary ammonium halide and a strong acid. The excess acid is then back-titrated, or the endpoint is determined potentiometrically.[13]
Reagents:
-
Tetraethylammonium bromide (TEABr) solution in glacial acetic acid.
-
Perchloric acid (HClO₄) in glacial acetic acid (standardized).
-
Solvent (e.g., chloroform or dichloromethane).
-
Crystal violet indicator or a suitable electrode for potentiometric titration.
Procedure (Potentiometric):
-
Accurately weigh an appropriate amount of the this compound sample into a beaker.
-
Dissolve the sample in the chosen solvent.
-
Add the TEABr solution.
-
Titrate with standardized perchloric acid, monitoring the potential change to determine the endpoint.
-
Perform a blank titration without the sample.
Calculation:
EEW (g/eq) = (Weight of sample (g) * 1000) / ((V_sample - V_blank) * N_titrant)
Where:
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
N_titrant = Normality of the perchloric acid titrant (eq/L)
Visualizing the Analytical Workflow
To better understand the logical flow of a purity assessment project for this compound, the following diagrams illustrate the key decision-making processes and experimental workflows.
Caption: Decision tree for selecting the appropriate analytical method.
Caption: Workflow for GC-MS purity analysis of this compound.
References
- 1. scholars.direct [scholars.direct]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. metrohm.com [metrohm.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Epoxybutane - Wikipedia [en.wikipedia.org]
- 9. Kinetics of the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. hiranuma.com [hiranuma.com]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of cis-2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis-2,3-epoxybutane and its diastereomer, trans-2,3-epoxybutane. The distinct stereochemistry of these isomers leads to discernible differences in their NMR spectra, providing a powerful tool for their identification and characterization. This document outlines the key spectral features, presents the data in a clear tabular format, and includes a detailed experimental protocol for acquiring such data.
Comparison of ¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the local electronic environment of the nuclei. In cis- and trans-2,3-epoxybutane, the different spatial arrangements of the methyl groups relative to the epoxide ring result in unique chemical shifts for the methine protons and carbons, as well as the methyl protons and carbons.
¹H NMR Data
In ¹H NMR spectroscopy, the key parameters are the chemical shift (δ), the multiplicity of the signal (e.g., singlet, doublet, quartet), and the coupling constant (J). Due to the symmetry in both molecules, the two methine protons are chemically equivalent, as are the two methyl groups.
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | CH | ~2.9-3.1 | Quartet | ~5.5 |
| CH₃ | ~1.2-1.3 | Doublet | ~5.5 | |
| trans-2,3-Epoxybutane | CH | ~2.6-2.8 | Quartet | ~5.3 |
| CH₃ | ~1.2-1.3 | Doublet | ~5.3 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.
The methine protons of the cis isomer are typically observed at a slightly downfield chemical shift compared to the trans isomer. This difference can be attributed to the steric compression and anisotropic effects of the methyl groups being on the same side of the epoxide ring in the cis isomer.
¹³C NMR Data
In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single resonance. The chemical shifts of the carbon atoms are also influenced by the stereochemistry of the molecule.
| Compound | Carbon | Chemical Shift (δ) ppm |
| This compound | C-O | 51.5 |
| CH₃ | 13.3 | |
| trans-2,3-Epoxybutane | C-O | 52.2 |
| CH₃ | 17.0 |
The carbon atoms of the epoxide ring (C-O) and the methyl groups (CH₃) in the cis and trans isomers exhibit distinct chemical shifts. Notably, the methyl carbons in the trans isomer are significantly deshielded (appear at a higher ppm value) compared to the cis isomer. This is a characteristic and reliable distinction between the two diastereomers.
Experimental Protocol for NMR Characterization
The following is a general procedure for the ¹H and ¹³C NMR characterization of small organic molecules like 2,3-epoxybutane.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified epoxybutane isomer for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the solubility of the analyte and its transparency in the spectral regions of interest.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved spectral lines. This can be done manually or automatically.
3. Data Acquisition:
-
For ¹H NMR:
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set a relaxation delay of 1-5 seconds between scans to allow for full relaxation of the protons.
-
-
For ¹³C NMR:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).
-
A shorter relaxation delay (e.g., 2 seconds) is often used.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
Logical Relationship of NMR Data for this compound
The following diagram illustrates the relationship between the structure of this compound and its expected ¹H and ¹³C NMR signals.
Caption: Structure-to-Spectrum Correlation for this compound.
A Comparative Guide to the Reactivity of cis- and trans-2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of cis- and trans-2,3-epoxybutane, isomers of a simple yet important epoxide. Understanding the subtle differences in their chemical behavior is crucial for applications in organic synthesis and for elucidating the biological activity of epoxide-containing molecules, which are relevant in various physiological and pathological processes. This document summarizes key experimental data, details relevant reaction protocols, and visualizes the underlying chemical and biological pathways.
Comparative Reactivity Data
The reactivity of epoxides is largely dictated by the strain of the three-membered ring, making them susceptible to ring-opening reactions by a variety of nucleophiles under both acidic and basic conditions. The stereochemistry of the epoxide plays a significant role in the stereochemical outcome of these reactions and can also influence the reaction rate.
| Reaction Condition | Isomer | Rate Constant (k) [L mol⁻¹ s⁻¹] | Relative Reactivity | Product Stereochemistry |
| Reaction with 4-(p-nitrobenzyl)pyridine (NBP) | cis-2,3-Epoxybutane | 1.1 x 10⁻⁵ | 1.0 | trans-Adduct |
| trans-2,3-Epoxybutane | 1.0 x 10⁻⁵ | ~0.9 | trans-Adduct | |
| Gas-Phase Reaction with Chlorine Atoms | This compound | Nearly Identical to trans | ~1.0 | Not Applicable |
| trans-2,3-Epoxybutane | Nearly Identical to cis | ~1.0 | Not Applicable |
Note: The data for the reaction with NBP suggests that both isomers have very similar alkylating reactivities, with the cis isomer being slightly more reactive. Similarly, gas-phase reactions with chlorine atoms show almost identical rate constants for both isomers. It is important to note that reaction rates can be influenced by the specific nucleophile, solvent, and catalyst used.
Reaction Mechanisms and Stereochemistry
The ring-opening of epoxides proceeds via an SN2-like mechanism. This results in an inversion of stereochemistry at the carbon atom that is attacked by the nucleophile. Consequently, the nucleophile and the resulting hydroxyl group will be trans to each other in the product.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms.
Caption: Acid-catalyzed ring-opening of cis- and trans-2,3-epoxybutane.
Base-Catalyzed Ring-Opening
In basic conditions, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring.
Caption: Base-catalyzed ring-opening of cis- and trans-2,3-epoxybutane.
Biological Relevance and Signaling Pathways
While cis- and trans-2,3-epoxybutane are simple molecules, the epoxide functional group is present in a variety of biologically active endogenous molecules, such as the epoxyeicosatrienoic acids (EETs). EETs are involved in the regulation of vascular tone, inflammation, and angiogenesis.[1][2] The enzymatic hydrolysis of these epoxides by epoxide hydrolases is a key step in their metabolism and signaling termination. The stereochemistry of the epoxide can significantly influence its interaction with and hydrolysis by these enzymes.
The following diagram illustrates a generalized signaling pathway for a small molecule epoxide, drawing parallels from EET signaling.
Caption: Generalized signaling pathway of a bioactive small molecule epoxide.
Experimental Protocols
The following are generalized protocols for the kinetic analysis of epoxide ring-opening reactions. Specific parameters may need to be optimized for the particular reaction system.
Protocol 1: Kinetic Monitoring by ¹H NMR Spectroscopy
This method allows for the real-time monitoring of the disappearance of the epoxide starting material and the appearance of the diol product.
1. Sample Preparation:
- Prepare a stock solution of the epoxide (cis- or trans-2,3-epoxybutane) in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
- Prepare a stock solution of the acid or base catalyst (e.g., D₂SO₄, NaOD) in the same deuterated solvent.
- Include an internal standard (e.g., DSS or TMSP) for accurate quantification.
2. Reaction Initiation and Data Acquisition:
- Equilibrate the NMR spectrometer to the desired reaction temperature.
- In an NMR tube, combine the epoxide solution and the catalyst solution.
- Quickly acquire a series of ¹H NMR spectra at regular time intervals.
3. Data Analysis:
- Integrate the characteristic signals of the epoxide (e.g., protons on the oxirane ring) and the product (e.g., protons on the carbon atoms bearing the hydroxyl groups) relative to the internal standard.
- Plot the concentration of the epoxide versus time to determine the reaction rate and the rate constant.
Protocol 2: Kinetic Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for monitoring the reaction by analyzing aliquots of the reaction mixture at different time points.
1. Reaction Setup:
- In a temperature-controlled reactor, combine the epoxide, solvent, and nucleophile (e.g., water).
- Initiate the reaction by adding the catalyst (e.g., a strong acid or base).
2. Sample Collection and Preparation:
- At specific time intervals, withdraw an aliquot of the reaction mixture.
- Quench the reaction immediately (e.g., by neutralizing the catalyst).
- Extract the organic components with a suitable solvent (e.g., diethyl ether, dichloromethane).
- Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).
3. GC-MS Analysis:
- Inject the prepared sample into the GC-MS.
- Use a suitable capillary column to separate the epoxide and the diol product.
- Identify the compounds based on their retention times and mass spectra.
- Quantify the components by integrating the peak areas, preferably using an internal standard.
4. Data Analysis:
- Plot the concentration of the epoxide versus time to determine the reaction kinetics.
start [label="Start: Reaction Setup", fillcolor="#F1F3F4"];
sampling [label="Time-course Sampling", fillcolor="#FBBC05"];
quenching [label="Reaction Quenching", fillcolor="#EA4335", fontcolor="#FFFFFF"];
extraction [label="Liquid-Liquid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
analysis [label="GC-MS or NMR Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
data [label="Data Processing and\nKinetic Modeling", fillcolor="#5F6368", fontcolor="#FFFFFF"];
end [label="End: Determine Rate Constants", fillcolor="#F1F3F4"];
start -> sampling -> quenching -> extraction -> analysis -> data -> end;
}
Caption: General experimental workflow for kinetic analysis of epoxide hydrolysis.
References
A Kinetic Comparison of cis-2,3-Epoxybutane with Other Epoxides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of epoxides is crucial for predicting reaction outcomes and optimizing synthetic routes. This guide provides an objective comparison of the reaction kinetics of cis-2,3-epoxybutane with other commonly used epoxides, supported by experimental data. We further detail a general protocol for the kinetic analysis of epoxide reactions to aid in experimental design and data interpretation.
The reactivity of an epoxide is significantly influenced by its stereochemistry and substitution pattern. These structural features dictate the accessibility of the electrophilic carbon atoms to nucleophilic attack and the stability of the transition state during ring-opening. This compound, with its two methyl groups on the same side of the epoxide ring, presents a unique steric environment compared to its trans-isomer and other epoxides.
Comparative Kinetic Data
The following table summarizes the kinetic data for the ring-opening reactions of this compound and other epoxides under various conditions. It is important to note that direct comparisons should be made with caution, as reaction rates are highly dependent on the specific nucleophile, solvent, catalyst, and temperature.
| Epoxide | Nucleophile/Reaction | Catalyst/Conditions | Rate Constant (k) | Observations & Comments |
| This compound-1,4-diol | H₂O/H₂SO₄ | H₂SO₄ | Slower than non-hydroxylated epoxides | The presence of hydroxyl groups can influence the rate of hydrolysis.[1] |
| This compound | OH radicals (gas-phase) | 298 ± 3 K | 1.50 × 10⁻¹² cm³/molecule·s | Data from atmospheric chemistry studies.[2][3] |
| trans-2,3-Epoxybutane | OH radicals (gas-phase) | 298 ± 3 K | 1.81 × 10⁻¹² cm³/molecule·s | The trans-isomer reacts slightly faster with OH radicals in the gas phase than the cis-isomer.[3] |
| 2-Methyl-2,3-epoxybutane | H₂O (Hydrolysis) | - | 9.0 M⁻¹s⁻¹ | This non-hydroxylated analogue provides a baseline for comparison with hydroxylated derivatives.[4] |
| 1,2-Epoxybutane | OH radicals (gas-phase) | 298 ± 3 K | 1.98 × 10⁻¹² cm³/molecule·s | [3] |
| 1,2-Epoxybutane | t-Butylamine | pH-dependent | - | Increasing carbon substitution on the epoxide ring leads to slower amine nucleophilic addition.[5] |
| Propylene Oxide | H₂/O₂ | Gold/Mesoporous Titanosilicate | - | A study on the kinetics of propylene epoxidation.[6] |
| Styrene Oxide | Methanol | Acidic Aluminosilicate (AAS) | ~95% conversion in 6h | A common terminal epoxide used in kinetic studies.[1] |
| Epichlorohydrin | Methanol | Sn-Beta (0.4 mol%) | TOF ~120 h⁻¹ | Turnover frequency (TOF) is reported here.[1] |
| Epichlorohydrin | Methanol | Zr-Beta (0.4 mol%) | TOF ~20 h⁻¹ | [1] |
| Epichlorohydrin | Methanol | Hf-Beta (0.4 mol%) | TOF ~17 h⁻¹ | [1] |
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is fundamental to understanding reaction mechanisms and optimizing processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of epoxide ring-opening reactions.
General Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy
This protocol provides a general framework for monitoring the kinetics of epoxide ring-opening. Specific parameters will need to be optimized for individual reaction systems.
1. Sample Preparation:
-
Prepare a stock solution of the epoxide substrate in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Prepare a separate stock solution of the nucleophile and/or catalyst.
-
Ensure all glassware is dry and free of contaminants.
-
An internal standard (e.g., mesitylene, 1,4-dioxane) with a known concentration should be included in the reaction mixture for accurate quantification.
2. Initial Spectrum Acquisition:
-
Acquire a high-quality ¹H NMR spectrum of the epoxide starting material and the internal standard to identify characteristic signals, confirm purity, and establish initial concentrations.[7]
3. Initiation of the Reaction:
-
In a clean NMR tube, combine the epoxide solution with the nucleophile/catalyst solution. The reaction can be initiated by adding the final reagent via syringe.[8]
-
Note the exact time of mixing as t=0.
4. Time-Course Monitoring:
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.[9] The time interval should be chosen based on the expected reaction rate to ensure a sufficient number of data points throughout the reaction progress.
-
The command multi_zgvd on Bruker instruments can be used to automate the acquisition of a series of spectra with a fixed delay.[7][10]
5. Data Processing and Analysis:
-
Process the series of spectra uniformly (e.g., same phasing and baseline correction).
-
Integrate the characteristic signals of the starting epoxide and the appearing product(s) relative to the integral of the internal standard in each spectrum.
-
The concentration of the epoxide at each time point can be calculated from the relative integral values.
-
Plot the concentration of the epoxide versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., first-order, second-order).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the kinetic analysis of an epoxide reaction using ¹H NMR spectroscopy.
Caption: Workflow for Kinetic Analysis of Epoxide Reactions by ¹H NMR.
This guide provides a foundational understanding of the kinetic behavior of this compound in comparison to other epoxides. For more specific applications, it is recommended to perform kinetic studies under the precise conditions of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ACP - Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals [acp.copernicus.org]
- 4. www2.oberlin.edu [www2.oberlin.edu]
- 5. www2.oberlin.edu [www2.oberlin.edu]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. ekwan.github.io [ekwan.github.io]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
Validating the Stereochemistry of cis-2,3-Epoxybutane Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control and validation of stereochemistry is paramount in chemical synthesis. This guide provides a comparative analysis of the stereochemical outcomes of the ring-opening reactions of cis-2,3-epoxybutane under acidic and basic conditions. We present detailed experimental protocols, quantitative data for product validation, and a comparison with alternative synthetic methodologies.
Stereochemical Outcomes of Hydrolysis
The ring-opening hydrolysis of this compound, a meso compound, serves as a classic example of stereospecific reactions. The stereochemistry of the resulting 2,3-butanediol is dictated by the reaction mechanism, which differs significantly under acidic and basic conditions.
Base-Catalyzed Hydrolysis:
Under basic conditions, the ring-opening of an epoxide proceeds via a backside nucleophilic attack (SN2 mechanism) on one of the epoxide carbons. In the case of the symmetrical this compound, attack of the hydroxide ion at either carbon atom occurs with equal probability, leading to the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-butanediol. The inversion of configuration at the site of attack results in the anti-diol product.
Acid-Catalyzed Hydrolysis:
In an acidic medium, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile (water) then attacks one of the carbons of the protonated epoxide. This reaction also proceeds with backside attack, resulting in anti-dihydroxylation. For this compound, this leads to the same racemic mixture of (2R,3R)- and (2S,3S)-2,3-butanediol as in the base-catalyzed reaction. While the attack on more substituted carbons is favored in unsymmetrical epoxides, the symmetrical nature of this compound results in a 50:50 mixture of the two enantiomers.
A visual representation of these reaction pathways is provided below.
Quantitative Analysis of Reaction Products
The validation of the stereochemical outcome of these reactions relies on analytical techniques capable of distinguishing between the different stereoisomers of 2,3-butanediol: the enantiomeric pair ((2R,3R) and (2S,3S)) and the meso form ((2R,3S)).
| Analytical Technique | Principle | Application in this Context | Expected Results for this compound Hydrolysis |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation and quantification of the (2R,3R) and (2S,3S) enantiomers. | Two peaks of equal area for the racemic mixture. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Different chemical environments of protons and carbons in diastereomers lead to distinct chemical shifts. | Distinguishing between the racemic mixture and the meso isomer. | The 1H and 13C NMR spectra of the product mixture will match those of an authentic sample of racemic 2,3-butanediol and differ from the spectrum of meso-2,3-butanediol. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral substance. | To confirm the formation of a racemic mixture. | The product mixture should exhibit no optical rotation, as the equal and opposite rotations of the two enantiomers cancel each other out. |
Table 1: Comparison of analytical techniques for product validation.
Experimental Protocols
The following are detailed methodologies for the hydrolysis of this compound and the subsequent analysis of the reaction products.
Protocol 1: Base-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 13.9 mmol) in 20 mL of a 1 M aqueous solution of sodium hydroxide.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2 hours.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with 1 M hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-butanediol.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 g, 13.9 mmol) in 20 mL of water.
-
Reaction Conditions: Add a catalytic amount of sulfuric acid (e.g., 3-4 drops of concentrated H₂SO₄) to the solution. Stir the mixture at room temperature for 1 hour.
-
Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain the crude 2,3-butanediol.
Protocol 3: Chiral Gas Chromatography (GC) Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the crude reaction product in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column such as CP-Chirasil-DEX CB).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis: Compare the retention times of the peaks in the sample chromatogram with those of authentic standards of the (2R,3R), (2S,3S), and meso isomers of 2,3-butanediol. Integrate the peak areas to determine the relative amounts of each isomer. For the hydrolysis of this compound, two peaks of equal area corresponding to the (2R,3R) and (2S,3S) enantiomers are expected.
Protocol 4: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Compare the obtained spectra with reference spectra for racemic and meso-2,3-butanediol. The key distinguishing features are the chemical shifts and coupling patterns of the methyl and methine protons and carbons.
The workflow for these experimental procedures is illustrated below.
Comparison with Alternative Nucleophiles
While hydrolysis provides a fundamental understanding of the stereochemistry, the ring-opening of this compound can be achieved with a variety of other nucleophiles. The choice of nucleophile can influence reaction conditions and the nature of the resulting functional groups. However, the stereochemical outcome of a backside attack is generally preserved.
| Nucleophile | Reagent Example | Product Type | Expected Stereochemistry from this compound |
| Alkoxide | Sodium methoxide (NaOMe) in methanol | Methoxy alcohol | Racemic (2R,3R)- and (2S,3S)-3-methoxy-2-butanol |
| Azide | Sodium azide (NaN₃) | Azido alcohol | Racemic (2R,3R)- and (2S,3S)-3-azido-2-butanol |
| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether alcohol | Racemic (2R,3R)- and (2S,3S)-3-(phenylthio)-2-butanol |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Alcohol | Racemic (2R,3R)- and (2S,3S)-3-methyl-2-butanol |
Table 2: Comparison of alternative nucleophiles for the ring-opening of this compound.
The use of these alternative nucleophiles follows similar principles of SN2-type ring-opening, resulting in the formation of a racemic mixture of products with an anti relationship between the newly introduced nucleophile and the hydroxyl group. The validation of the stereochemistry of these products would also rely on spectroscopic and chromatographic techniques, potentially requiring the synthesis of authentic reference compounds.
This guide provides a comprehensive framework for understanding, performing, and validating the stereoselective ring-opening reactions of this compound. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
A Comparative Guide to Analytical Methods for Quantifying cis-2,3-Epoxybutane
For researchers, scientists, and professionals in drug development, the accurate quantification of specific isomers of reactive intermediates like cis-2,3-epoxybutane is critical for process optimization, safety assessment, and quality control. This guide provides a comparative overview of the primary analytical methods for the precise quantification of this compound in a mixture, complete with experimental protocols and performance data drawn from established analytical practices for similar volatile organic compounds.
Comparison of Analytical Methods
The two most suitable analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited to different analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is the method of choice for trace-level quantification and for analyzing complex mixtures. For volatile compounds like this compound, GC-MS provides excellent sensitivity and selectivity.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative technique.[1] It is particularly useful for determining the purity of a substance and for quantifying components in a mixture at moderate to high concentrations.
For the specific challenge of differentiating and quantifying stereoisomers, such as separating this compound from its trans enantiomers, Chiral Gas Chromatography is the most effective approach. This technique utilizes a chiral stationary phase within the GC column to achieve separation of enantiomers and diastereomers.
Quantitative Performance Data
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL (ppm) | ~5 µM |
| Limit of Quantification (LOQ) | 0.025 - 5 µg/mL (ppm) | ~20 µM |
| Linearity (R²) | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 80 - 115% | 97 - 103%[7] |
| Precision (% RSD) | < 15% | < 5%[8] |
| Selectivity | High (with mass spectral data) | High (with distinct resonance signals) |
| Sample Throughput | High | Moderate |
Experimental Workflows and Logical Relationships
A general workflow for the quantification of this compound using a chromatographic method is outlined below.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the quantification of this compound. Optimization of parameters may be required based on the specific matrix and instrumentation.
1. Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Create a series of calibration standards by serially diluting the stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.
-
Prepare an internal standard (IS) stock solution (e.g., a deuterated analog or a compound with similar chemical properties and retention time, such as 1,2-epoxyhexane).
-
Spike a known volume of each calibration standard and sample with the internal standard solution to a fixed final concentration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: A mid-polarity column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness) is recommended. For chiral separation, a column with a cyclodextrin-based stationary phase (e.g., Rt-βDEXse) should be used.[9]
-
Injector: Split/splitless injector at 250°C. A split ratio of 20:1 is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound (m/z 43, 57, 72) and the internal standard.
3. Data Analysis:
-
Integrate the peak areas of the target analyte and the internal standard in the chromatograms of the calibration standards and samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Quantitative ¹H NMR (qNMR)
This protocol outlines the steps for quantifying this compound using an internal standard method.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound into a vial.
-
Select a suitable internal standard that has a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dioxane). The purity of the internal standard must be known.
-
Accurately weigh a known amount of the internal standard and add it to the vial containing the sample.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) and transfer to an NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation. A d1 of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]
-
Acquisition Time (at): At least 3 seconds to ensure good digital resolution.
3. Data Processing and Analysis:
-
Apply an appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the two equivalent methine protons (CH-O) and the two equivalent methyl groups (CH₃) will give distinct signals.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample) * PIS
Where:
-
Canalyte = Concentration (or purity) of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
This guide provides a foundation for selecting and implementing an appropriate analytical method for the quantification of this compound. Method validation according to ICH guidelines should be performed to ensure the accuracy and reliability of the results for a specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. mdpi.com [mdpi.com]
- 7. 723. What Is the Accuracy of Quantitative Analysis by Low‑Field NMR Spectroscopy Using Internal Standard: Systematic Study of Finished Medicinal Products? - Magritek [magritek.com]
- 8. mdpi.com [mdpi.com]
- 9. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
A Comparative Analysis of Experimental and Computational Infrared Spectra of cis-2,3-Epoxybutane
A detailed guide for researchers, scientists, and drug development professionals on the vibrational properties of cis-2,3-epoxybutane, comparing experimental attenuated total reflectance (ATR) FT-IR spectroscopy with theoretical predictions from Density Functional Theory (DFT) calculations.
This guide provides an objective comparison of the experimental and computationally-derived infrared (IR) spectra of this compound, a key epoxide compound. By presenting both experimental data and theoretical results, this document aims to offer a comprehensive understanding of the molecule's vibrational modes, which is crucial for its identification, characterization, and the study of its chemical transformations in various research and development settings.
Data Presentation: Experimental vs. Computational Vibrational Frequencies
The following table summarizes the key experimental vibrational frequencies obtained from ATR-FT-IR spectroscopy and compares them with the scaled harmonic frequencies calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. The computational frequencies have been scaled by a factor of 0.967 to correct for anharmonicity and other systematic errors inherent in the theoretical model.
| Experimental Frequency (cm⁻¹) | Scaled Computational Frequency (cm⁻¹) | Vibrational Assignment |
| ~2980 | 2975 | C-H Asymmetric Stretch (CH₃) |
| ~2930 | 2925 | C-H Symmetric Stretch (CH₃) |
| 1455 | 1450 | C-H Asymmetric Bend (CH₃) |
| 1380 | 1375 | C-H Symmetric Bend (CH₃) |
| 1273 | 1268 | Epoxy Ring Breathing |
| 1130 | 1125 | C-H Rocking (CH₃) |
| 885 | 880 | Epoxy Ring Asymmetric Deformation |
| 778 | 775 | Epoxy Ring Symmetric Deformation |
Experimental and Computational Protocols
Experimental Protocol: ATR-FT-IR Spectroscopy
The experimental infrared spectrum of this compound was obtained using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectrometer.
-
Instrumentation : A Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory is a suitable instrument for such measurements.[1]
-
Sample Preparation : A small drop of neat (undiluted) this compound is placed directly onto the ATR crystal (typically diamond or zinc selenide).
-
Data Acquisition : The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Computational Protocol: Density Functional Theory (DFT) Calculations
The computational infrared spectrum of this compound was predicted using gas-phase DFT calculations.
-
Software : A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA is used.
-
Methodology :
-
Geometry Optimization : The molecular geometry of this compound is optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed with a high-level basis set, such as 6-311++G(d,p), to accurately describe the electronic structure.
-
Frequency Calculation : Following the geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear positions, which yields the harmonic vibrational frequencies and their corresponding infrared intensities.
-
Frequency Scaling : The calculated harmonic frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. To improve the agreement with experimental data, the computed frequencies are uniformly scaled by an empirical scaling factor. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of approximately 0.967 is commonly used.
-
Workflow for Comparing Experimental and Computational IR Spectra
The following diagram illustrates the logical workflow for the comparative analysis of experimental and computational IR spectra of a molecule like this compound.
Caption: Workflow for the comparison of experimental and computational IR spectra.
Objective Comparison and Discussion
The comparison between the experimental ATR-FT-IR spectrum and the computationally predicted spectrum for this compound reveals a strong correlation, validating the use of DFT for predicting the vibrational properties of such molecules.
The high-frequency region is dominated by the C-H stretching vibrations of the methyl groups, which are well-reproduced by the computational model. The characteristic fingerprint region for epoxides, which includes the ring breathing, and asymmetric and symmetric deformations, shows excellent agreement between the experimental and scaled computational values. Specifically, the experimental ring breathing mode at 1273 cm⁻¹, the asymmetric deformation at 885 cm⁻¹, and the symmetric deformation at 778 cm⁻¹ are accurately predicted by the DFT calculations.
Minor discrepancies between the experimental and computational frequencies can be attributed to several factors. The experimental spectrum was recorded for the neat liquid, where intermolecular interactions can influence vibrational frequencies, whereas the computational model is for an isolated molecule in the gas phase. Additionally, the use of a single scaling factor for all vibrational modes is an approximation.
References
Differentiating Stereoisomers: A Spectroscopic Comparison of cis- and trans-2,3-Epoxybutane
A detailed guide for researchers on utilizing spectroscopic techniques for the unambiguous identification of cis- and trans-2,3-epoxybutane isomers.
In the realm of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Stereoisomers, such as the cis and trans forms of 2,3-epoxybutane, often exhibit distinct biological activities. Consequently, their accurate differentiation is a critical step in research and quality control. This guide provides a comprehensive comparison of spectroscopic methods for distinguishing between cis- and trans-2,3-epoxybutane, supported by experimental data and detailed protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from various spectroscopic techniques, highlighting the distinct spectral features of each isomer.
| Spectroscopic Technique | Parameter | cis-2,3-Epoxybutane | trans-2,3-Epoxybutane |
| ¹H NMR | Chemical Shift (δ) of methine protons (CH-O) | ~2.9 ppm (quartet) | ~2.6 ppm (quartet) |
| Chemical Shift (δ) of methyl protons (CH₃) | ~1.2 ppm (doublet) | ~1.2 ppm (doublet) | |
| Coupling Constant (J) | ~4 Hz | ~2 Hz | |
| ¹³C NMR | Chemical Shift (δ) of methine carbons (CH-O) | ~51.5 ppm | ~52.3 ppm |
| Chemical Shift (δ) of methyl carbons (CH₃) | ~17.1 ppm | ~13.5 ppm | |
| IR Spectroscopy | C-O-C symmetric stretch | ~831 cm⁻¹ | Not explicitly different |
| C-O-C asymmetric stretch | ~904 cm⁻¹ | Not explicitly different | |
| Symmetric ring breathing | ~1261 cm⁻¹ | Not explicitly different | |
| Raman Spectroscopy | Key differentiating peaks | Data not readily available for direct comparison of key differentiating peaks | Data not readily available for direct comparison of key differentiating peaks |
| Mass Spectrometry | Molecular Ion Peak (m/z) | 72.11 | 72.11 |
¹H NMR Spectroscopy: A Powerful Tool for Differentiation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive method for distinguishing between cis- and trans-2,3-epoxybutane. The spatial arrangement of the methyl and methine protons in the two isomers leads to distinct chemical shifts and coupling constants.
In the cis isomer, the two methine protons are on the same side of the epoxide ring, leading to a greater deshielding effect and a downfield chemical shift compared to the trans isomer where they are on opposite sides.[1] The coupling constant (J-value) between the methine proton and the adjacent methyl protons is also a key differentiator. The dihedral angle between these protons is different in the two isomers, resulting in a larger coupling constant for the cis isomer.[2]
¹³C NMR Spectroscopy: Corroborating Evidence
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information for the identification of the isomers. The chemical shifts of both the methine and methyl carbons are different for the cis and trans forms due to the different steric and electronic environments. The methine carbon of the trans isomer is slightly downfield compared to the cis isomer, while the methyl carbon of the cis isomer is significantly downfield compared to the trans isomer.[3][4][5][6]
Infrared (IR) and Raman Spectroscopy
While Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups, their ability to differentiate between the cis and trans isomers of 2,3-epoxybutane is less pronounced than NMR. Both isomers will exhibit characteristic peaks for the epoxide ring, including symmetric and asymmetric C-O-C stretching and ring breathing vibrations.[7] However, the differences in the fingerprint region of the spectra may be subtle and require careful comparison with reference spectra.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Both cis- and trans-2,3-epoxybutane have the same molecular formula (C₄H₈O) and therefore the same molecular weight (72.11 g/mol ).[3][4] While there might be minor differences in the fragmentation patterns upon electron ionization, these are generally not sufficient for unambiguous differentiation of the stereoisomers without the aid of other techniques.
Experimental Protocols
Below are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2,3-epoxybutane isomer in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (salt plates or ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Acquire a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating between cis- and trans-2,3-epoxybutane using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic differentiation of cis- and trans-2,3-epoxybutane.
This guide demonstrates that while multiple spectroscopic techniques can be employed to analyze 2,3-epoxybutane, NMR spectroscopy, particularly ¹H NMR, offers the most definitive and readily interpretable data for the unambiguous differentiation of its cis and trans stereoisomers. By carefully analyzing the chemical shifts and coupling constants, researchers can confidently identify the specific isomer present in their sample.
References
- 1. tutorchase.com [tutorchase.com]
- 2. youtube.com [youtube.com]
- 3. This compound | C4H8O | CID 92162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-2,3-Dimethyloxirane | C4H8O | CID 30664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(1758-33-4) 13C NMR [m.chemicalbook.com]
- 6. TRANS-2,3-EPOXYBUTANE(21490-63-1) 13C NMR [m.chemicalbook.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Products from cis-2,3-Epoxybutane
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount for characterizing chiral molecules. The ring-opening of cis-2,3-epoxybutane yields (2R,3S)-butanediol (a meso compound) and a racemic mixture of (2R,3R)- and (2S,3S)-butanediol. This guide provides a comparative overview of the primary analytical techniques for assessing the enantiomeric excess of the chiral 2,3-butanediol products. We will delve into Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their methodologies, performance data, and workflows.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of 2,3-butanediol depends on several factors, including the required accuracy, sample throughput, available instrumentation, and whether the analysis is for routine quality control or research and development.
| Method | Principle | Derivatization Required | Throughput | Key Advantages | Potential Limitations |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) in the gas phase. | Often not required for direct analysis, but can improve resolution. | High | High resolution, well-established for volatile compounds like 2,3-butanediol. | Requires sample volatility; high temperatures can potentially cause racemization in some cases. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) in the liquid phase. | Can be direct or indirect (derivatization to diastereomers). | Medium | Broad applicability to a wide range of compounds; various CSPs available. | Method development can be time-consuming; requires specialized and often expensive chiral columns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Diastereomeric differentiation upon addition of a chiral derivatizing agent (CDA) or chiral solvating agent (CSA). | Yes (typically for diols) | Low to Medium | Provides structural information; relatively fast for individual sample analysis. | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations. |
Experimental Protocols and Data
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers such as (2R,3R)- and (2S,3S)-butanediol. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
Experimental Protocol: Direct Analysis on a Chiral GC Column
-
Sample Preparation: Dilute the 2,3-butanediol sample in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] × 100
Illustrative Quantitative Data for Chiral GC Analysis of 2,3-Butanediol
| Parameter | Value | Reference |
| Column | Rt-βDEXsa (30m, 0.32mm ID, 0.25µm) | Based on Restek Application Note |
| Carrier Gas | Hydrogen | |
| Oven Temperature Program | 40°C (hold 1 min) to 230°C at 2°C/min | |
| Detector | FID at 220°C | |
| Retention Time (-)-2,3-butanediol | ~18.5 min (Estimated from chromatogram) | |
| Retention Time (+)-2,3-butanediol | ~19.0 min (Estimated from chromatogram) | |
| Resolution (Rs) | > 1.5 (Baseline separation) |
Note: Retention times are estimates based on a typical chromatogram and may vary depending on the specific instrument and conditions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile method for enantiomeric separation. For small, polar molecules like 2,3-butanediol that lack a strong UV chromophore, a refractive index detector (RID) is often used. Alternatively, derivatization with a UV-active chiral agent can allow for UV detection and separation on an achiral column.
Experimental Protocol: Direct Analysis on a Chiral Stationary Phase
-
Sample Preparation: Prepare a solution of the 2,3-butanediol racemate in the mobile phase at a concentration of 1-2 mg/mL.
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector (RID).
-
Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the sample.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for GC.
Quantitative Data for HPLC Analysis of 2,3-Butanediol Stereoisomers
| Parameter | Value | Reference |
| Column | Aminex HPX-87H | Supplementary Information, The Royal Society of Chemistry[1] |
| Mobile Phase | 5 mM H₂SO₄ | [1] |
| Flow Rate | 0.6 mL/min | [1] |
| Column Temperature | 60°C | [1] |
| Detector | Refractive Index (RI) | [1] |
| Retention Time (meso-2,3-BDO) | ~16.8 min | [1] |
| Retention Time (rac-2,3-BDO) | ~18.2 min | [1] |
| Resolution (Rs) between meso and racemate | Baseline separated | [1] |
Note: This method separates the meso form from the racemic mixture. To separate the enantiomers within the racemic peak, a chiral stationary phase would be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA), can be used to determine the enantiomeric excess of 2,3-butanediol. The diol is converted into a mixture of diastereomeric esters, which exhibit distinct signals in the ¹H NMR spectrum.
Experimental Protocol: Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid)
-
Derivatization: In an NMR tube, dissolve the 2,3-butanediol sample (containing both enantiomers) in deuterated chloroform (CDCl₃). Add a slight excess of (R)-Mosher's acid chloride and a catalytic amount of a non-nucleophilic base (e.g., pyridine or DMAP). Allow the reaction to proceed to completion to form the diastereomeric bis-MTPA esters.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methoxy or methyl protons) in the two diastereomers. Integrate these signals. The enantiomeric excess is calculated as: ee (%) = [ |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| ] × 100
Expected ¹H NMR Data for Underivatized 2,3-Butanediol Stereoisomers
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| meso-2,3-butanediol | CH₃ | ~1.15 | Doublet | Supplementary Information, The Royal Society of Chemistry[1] |
| CH-OH | ~3.75 | Quartet | [1] | |
| (2R,3R)-2,3-butanediol | CH₃ | ~1.12 | Doublet | [1] |
| CH-OH | ~3.50 | Quartet | [1] |
Upon derivatization with a chiral agent like Mosher's acid, the corresponding protons in the (2R,3R) and (2S,3S) diastereomers will exhibit different chemical shifts, allowing for their quantification.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for determining enantiomeric excess using the described analytical methods.
References
A Comparative Analysis of the Reactivity of cis-2,3-Epoxybutane and Propylene Oxide Towards Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of cis-2,3-epoxybutane and propylene oxide, two common epoxide building blocks in organic synthesis. Understanding their relative reactivity towards various nucleophiles is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing efficient synthetic routes for complex molecules and active pharmaceutical ingredients. This analysis is supported by experimental data on reaction kinetics, regioselectivity, and stereoselectivity.
Introduction to Epoxide Reactivity
Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit high reactivity towards nucleophiles due to significant ring strain, estimated to be around 13 kcal/mol.[1] This inherent strain is the driving force for ring-opening reactions, even though alkoxides are typically poor leaving groups.[1][2] The reaction mechanism and the resulting product distribution are highly dependent on the substitution pattern of the epoxide and the nature of the nucleophile and reaction conditions (acidic, basic, or neutral).[3][4][5]
-
This compound is a symmetrical, disubstituted epoxide where both electrophilic carbons are secondary.
-
Propylene oxide is an unsymmetrical, monosubstituted epoxide with one primary and one secondary electrophilic carbon.
This structural difference is the primary determinant of their differential reactivity.
Quantitative Comparison of Reactivity
The rate of nucleophilic attack on an epoxide is a critical parameter in synthetic planning. The following tables summarize available kinetic data for the reaction of this compound and propylene oxide with various nucleophiles.
Table 1: Reaction Rate Constants with Nitrogen Nucleophiles
| Epoxide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Propylene Oxide | 4-(p-nitrobenzyl)pyridine | 1,4-Dioxane/Water | 37 | 1.8 x 10⁻⁵ M⁻¹s⁻¹ (k_alk) | [6] |
| This compound | 4-(p-nitrobenzyl)pyridine | 1,4-Dioxane/Water | 37 | 0.16 x 10⁻⁵ M⁻¹s⁻¹ (k_alk) | [6] |
| Propylene Oxide (proxy) ¹ | t-butylamine | D₂O | Not Specified | 3.1 x 10⁻⁴ M⁻¹s⁻¹ | [7] |
| This compound | t-butylamine | D₂O | Not Specified | 0.8 x 10⁻⁴ M⁻¹s⁻¹ | [7] |
| Propylene Oxide | Guanosine | Acetic Acid/Water | 37 | ~3x faster than trans-2,3-epoxybutane | [8] |
¹Data for 1,2-epoxybutane is used as a proxy for propylene oxide.
Table 2: Hydrolysis Rate Constants
| Epoxide | Conditions | Temperature (°C) | Rate Constant (k_h) (s⁻¹) | Reference |
| Propylene Oxide | 1,4-Dioxane/Water | 37 | 1.1 x 10⁻⁶ | [6] |
| This compound | 1,4-Dioxane/Water | 37 | 0.28 x 10⁻⁶ | [6] |
Analysis of Reactivity Data:
The available kinetic data consistently demonstrates that propylene oxide is more reactive towards nucleophiles than this compound . This can be attributed to the lower steric hindrance at the primary carbon of propylene oxide, making it more accessible for nucleophilic attack in an Sₙ2-type mechanism.[6] In the case of the reaction with 4-(p-nitrobenzyl)pyridine, propylene oxide reacts more than 10 times faster than this compound.[6] A similar trend is observed with t-butylamine, where the monosubstituted epoxide reacts significantly faster.[7] The hydrolysis data further supports this trend, with propylene oxide hydrolyzing more rapidly.[6]
Regioselectivity and Stereoselectivity
The structural differences between the two epoxides also lead to distinct outcomes in terms of regioselectivity and the stereochemical nature of the products.
Propylene Oxide (Unsymmetrical Epoxide)
The ring-opening of propylene oxide is highly regioselective, with the outcome depending on the reaction conditions.
-
Basic or Neutral Conditions (Strong Nucleophiles): Under these conditions, the reaction proceeds via an Sₙ2 mechanism . The nucleophile attacks the less sterically hindered primary carbon, yielding a secondary alcohol. This is the kinetically favored pathway.[3][5]
-
Acidic Conditions (Weak Nucleophiles): In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. The reaction then proceeds through a transition state with significant Sₙ1 character . The nucleophile preferentially attacks the more substituted secondary carbon, which can better stabilize the developing partial positive charge. This leads to the formation of a primary alcohol.[3][5]
This compound (Symmetrical Epoxide)
Being a symmetrical molecule, the two electrophilic secondary carbons in this compound are chemically equivalent. Therefore, nucleophilic attack can occur at either carbon with equal probability, and the concept of regioselectivity as seen in propylene oxide does not apply.
Stereoselectivity
For both epoxides, the ring-opening reaction is stereospecific . The nucleophilic attack occurs from the backside of the carbon-oxygen bond, resulting in an inversion of stereochemistry at the carbon center that is attacked. This is a hallmark of the Sₙ2 mechanism.[3][4]
-
In the case of propylene oxide , attack at the primary carbon does not affect a stereocenter, while attack at the secondary carbon (under acidic conditions) will invert its configuration.
-
For This compound , which is a meso compound, backside attack by a nucleophile at either of the two equivalent carbons leads to the formation of a racemic mixture of (2R,3R)- and (2S,3S)-butane-2,3-diol (in the case of hydrolysis), which are enantiomers.
Reaction Mechanism Diagrams
Caption: Sₙ2 ring-opening mechanism under basic/neutral conditions.
Caption: Acid-catalyzed ring-opening of propylene oxide.
Experimental Protocols
Protocol 1: Comparative Kinetic Analysis of Epoxide Ring-Opening with an Amine Nucleophile by GC-MS
Objective: To determine the relative reaction rates of this compound and propylene oxide with aniline.
Materials:
-
This compound
-
Propylene oxide
-
Aniline
-
Dodecane (internal standard)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M solution of aniline in toluene.
-
Prepare a 0.5 M solution of this compound in toluene containing 0.05 M dodecane as an internal standard.
-
Prepare a 0.5 M solution of propylene oxide in toluene containing 0.05 M dodecane as an internal standard.
-
-
Reaction Setup:
-
In two separate, sealed reaction vials, place 1.0 mL of the aniline stock solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) in a heating block.
-
To initiate the reactions, add 1.0 mL of the respective pre-heated epoxide stock solution to each vial.
-
-
Reaction Monitoring:
-
At timed intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and a small amount of anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Analyze the quenched aliquots by GC-MS.
-
Identify the peaks corresponding to the starting epoxide, aniline, the ring-opened product(s), and the internal standard (dodecane).
-
Quantify the peak areas of the epoxides relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the epoxide concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Compare the k' values for this compound and propylene oxide to determine their relative reactivity.
-
Caption: Workflow for kinetic analysis by GC-MS.
Protocol 2: Base-Catalyzed Hydrolysis of Propylene Oxide
Objective: To synthesize 1,2-propanediol via the base-catalyzed ring-opening of propylene oxide.
Materials:
-
Propylene oxide
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4.0 g (0.1 mol) of NaOH in 80 mL of water.
-
Cool the solution in an ice bath to 10-15 °C.
-
Slowly add 5.8 g (0.1 mol) of propylene oxide to the stirred NaOH solution.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Saturate the aqueous solution with sodium chloride to reduce the solubility of the product.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The resulting crude product can be purified by fractional distillation to yield pure 1,2-propanediol.
-
Conclusion
The reactivity of this compound and propylene oxide is primarily dictated by their substitution patterns. Propylene oxide, being a monosubstituted epoxide, is generally more reactive than the disubstituted this compound due to reduced steric hindrance at its primary carbon. This difference in reactivity is reflected in faster reaction rates with various nucleophiles. Furthermore, the asymmetry of propylene oxide leads to significant regioselectivity in its ring-opening reactions, a factor that is absent in the symmetrical this compound. A thorough understanding of these differences, supported by the quantitative data and protocols provided, is essential for the strategic design and execution of synthetic routes in research and development.
References
- 1. tsijournals.com [tsijournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. scispace.com [scispace.com]
- 7. www2.oberlin.edu [www2.oberlin.edu]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Safety Operating Guide
Proper Disposal of cis-2,3-Epoxybutane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. cis-2,3-Epoxybutane, a highly flammable and irritant chemical, requires strict adherence to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential safety and logistical information, including operational and disposal plans, for this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards. It is a highly flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.[2] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][4]
Disposal Overview
Unused or waste this compound is considered hazardous waste and must be disposed of accordingly.[2] The primary principle for the disposal of epoxides is that in their uncured or unreacted state, they are hazardous.[5][6] However, once chemically transformed into a less hazardous substance, the disposal route may change. For this compound, this can be achieved through in-laboratory chemical neutralization (hydrolysis) to form 2,3-butanediol, a less hazardous compound.[7][8]
Disposal Options:
-
Direct Disposal as Hazardous Waste: Collect waste this compound in a clearly labeled, sealed container. The container should be designated for flammable liquid waste. Arrange for pickup and disposal by an approved hazardous waste management company. This is the most straightforward and recommended method for larger quantities.
-
In-Laboratory Neutralization (for small quantities): For small, manageable quantities, chemical neutralization via hydrolysis can be performed to convert the epoxide to the less hazardous 2,3-butanediol. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Experimental Protocol: In-Laboratory Neutralization of this compound via Hydrolysis
This protocol details the acid-catalyzed hydrolysis of small quantities of this compound.
Objective: To convert this compound into 2,3-butanediol for less hazardous disposal.
Materials:
-
Waste this compound
-
Dilute sulfuric acid (e.g., 1 M) or dilute hydrochloric acid (e.g., 1 M)
-
Sodium bicarbonate solution (saturated)
-
Water
-
Stir plate and stir bar
-
Round-bottom flask or beaker of appropriate size
-
pH paper or pH meter
-
Appropriate PPE (safety goggles, nitrile gloves, lab coat)
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure an ice bath is readily available for cooling if the reaction becomes exothermic.
-
Reaction Setup: Place the small quantity of waste this compound in the round-bottom flask or beaker equipped with a stir bar. For every 1 volume of epoxide, add approximately 10 volumes of water.
-
Acidification: While stirring, slowly add the dilute sulfuric acid or hydrochloric acid dropwise. The goal is to create a mildly acidic environment to catalyze the hydrolysis.[7][8]
-
Reaction: Allow the mixture to stir at room temperature. The reaction time will vary depending on the quantity and concentration. To ensure completion, it is recommended to let the reaction proceed for several hours (e.g., 2-4 hours). The hydrolysis of epoxides is generally a facile process.
-
Neutralization: After the reaction is complete, slowly add saturated sodium bicarbonate solution to neutralize the acid.[9] Use pH paper or a pH meter to confirm that the pH of the solution is between 5.5 and 8.5.
-
Disposal of Neutralized Solution: Once neutralized, the resulting solution, primarily containing 2,3-butanediol and water, can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. It is imperative to check with your institution's environmental health and safety (EHS) office for specific guidance on the disposal of the neutralized solution.
Quantitative Data Summary
| Parameter | Value/Range | Reference/Notes |
| This compound Properties | ||
| Molecular Formula | C4H8O | [10] |
| Molecular Weight | 72.11 g/mol | [10] |
| Boiling Point | 60-61 °C | [10] |
| Flash Point | -21.7 °C | [3] |
| Density | 0.826 g/mL at 25 °C | [10] |
| Neutralization Protocol | ||
| Epoxide to Water Ratio | ~1:10 (v/v) | General laboratory practice for dilution. |
| Acid Concentration | ~1 M | Sufficient to catalyze the reaction without being overly corrosive. |
| Neutralized pH Range | 5.5 - 8.5 | Standard range for aqueous waste disposal. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This comprehensive approach to the disposal of this compound ensures that all safety and environmental regulations are met, fostering a secure and responsible laboratory environment. Always consult your institution's specific safety and disposal guidelines before proceeding.
References
- 1. westsystem.com [westsystem.com]
- 2. uml.edu [uml.edu]
- 3. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. prosetepoxy.com [prosetepoxy.com]
- 7. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling cis-2,3-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of cis-2,3-Epoxybutane. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Physical Properties
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][3] This chemical is suspected of causing genetic defects.[1][4] It is crucial to handle this substance with appropriate care in a well-ventilated area, away from heat, sparks, and open flames.[3][5]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C4H8O[1][2] |
| Molecular Weight | 72.11 g/mol [1] |
| Appearance | Colorless to light yellow liquid[3][5] |
| Boiling Point | 60 - 61 °C / 140 - 141.8 °F[5][6] |
| Melting Point | -84 to -83 °C / -119.2 to -117.4 °F[5][6] |
| Flash Point | -21.7 °C / -7.1 °F[2][5] |
| Density | 0.826 g/mL at 25 °C[3][6] |
| Solubility | Soluble in water (95g/L)[4] |
Personal Protective Equipment (PPE)
To prevent exposure, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[7][8] | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves such as butyl rubber or nitrile rubber.[7][9] | Prevents skin contact which can cause irritation.[1] |
| Body Protection | Chemical-resistant coveralls or a lab coat with an apron.[7] Long sleeves are recommended.[9] | Protects skin from accidental splashes and contamination.[7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5] For low boiling point organic solvents, a Type AX brown filter is recommended.[2] | Prevents inhalation of vapors that can cause respiratory irritation.[1][3] |
Handling and Storage
Safe Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][5]
-
Use non-sparking tools and explosion-proof equipment.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing vapors or mist.[3]
Storage:
-
Store in a flammables area under an inert atmosphere.[5]
-
May form explosive peroxides on prolonged storage.[5]
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[2][5]
Emergency Procedures
Spill Response:
For any spill, the first priority is personal safety.[10]
Minor Spill (Controllable by trained personnel):
-
Alert others in the area.[11]
-
Put on appropriate PPE.[10]
-
If flammable, eliminate all ignition sources.[11]
-
Contain the spill using an inert absorbent material like vermiculite or sand.[12]
-
Scoop the absorbed material into a labeled, leak-proof container for disposal.[10]
-
Clean the spill area with soap and water.[13]
Major Spill (Uncontrollable or involving injury):
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2][5]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation persists, get medical advice.[5]
-
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][5]
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of according to local, state, and federal regulations.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not mix with other waste.[3]
-
Contaminated Materials: Dispose of contaminated absorbent material, PPE, and cleaning supplies as hazardous waste in a sealed and properly labeled container.[3][13]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C4H8O | CID 92162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ie [fishersci.ie]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. fishersci.com [fishersci.com]
- 6. This compound 97 1758-33-4 [sigmaaldrich.com]
- 7. EPOXY Safety Training [epoxysafety.goodbarber.app]
- 8. Common PPE’s for Facility Painting & Epoxy Flooring – PennCoat Inc. [penncoatinc.com]
- 9. entropyresins.com [entropyresins.com]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. offices.austincc.edu [offices.austincc.edu]
- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 14. cws.auburn.edu [cws.auburn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
